Product packaging for 6-Methylhept-1-en-3-yne(Cat. No.:CAS No. 28339-57-3)

6-Methylhept-1-en-3-yne

Cat. No.: B15477839
CAS No.: 28339-57-3
M. Wt: 108.18 g/mol
InChI Key: ZABDDGZHXCDSCW-UHFFFAOYSA-N
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Description

6-Methylhept-1-en-3-yne is a useful research compound. Its molecular formula is C8H12 and its molecular weight is 108.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B15477839 6-Methylhept-1-en-3-yne CAS No. 28339-57-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28339-57-3

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

6-methylhept-1-en-3-yne

InChI

InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h4,8H,1,7H2,2-3H3

InChI Key

ZABDDGZHXCDSCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC#CC=C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 6-Methylhept-1-en-3-yne. Due to a notable lack of experimentally derived data in the current scientific literature, this document primarily presents computed data and discusses expected properties and reactivity based on the compound's chemical structure. The information herein serves as a foundational resource, intended to be supplemented by experimental validation.

Core Chemical Identity and Physical Properties

This compound is an organic compound featuring a conjugated system of a carbon-carbon double bond and a carbon-carbon triple bond. This enyne structure imparts unique electronic and reactive characteristics to the molecule. While experimental data on its physical properties are not available, computed values from reputable chemical databases provide foundational information.

Table 1: Computed Chemical and Physical Properties of this compound

PropertyValueData Source
Molecular Formula C₈H₁₂PubChem[1]
Molecular Weight 108.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 28339-57-3PubChem[1]
Canonical SMILES CC(C)CC#CC=CPubChem[1]
InChI InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h4,8H,1,7H2,2-3H3PubChem[1]
InChIKey ZABDDGZHXCDSCW-UHFFFAOYSA-NPubChem[1]
XLogP3 (Predicted) 3.1PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Complexity 117PubChem[1]

Note: The predicted XLogP3 value suggests that this compound is a nonpolar molecule with low predicted water solubility. The absence of hydrogen bond donors or acceptors in its structure supports this prediction. Key experimental data such as boiling point, melting point, and density are currently unavailable.

Proposed Synthesis and Experimental Protocol

A validated, step-by-step synthesis protocol for this compound has not been published. However, a plausible and widely utilized method for constructing such enyne frameworks is the Sonogashira cross-coupling reaction.[2][3][4] This palladium- and copper-catalyzed reaction couples a vinyl halide with a terminal alkyne.

Experimental Protocol: Sonogashira Coupling Approach

This protocol is a generalized procedure and would necessitate optimization for the specific synthesis of this compound.

Materials:

  • Vinyl bromide

  • 3-Methyl-1-butyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

Procedure:

  • Under an inert atmosphere (e.g., Argon), a solution of 3-Methyl-1-butyne and vinyl bromide is prepared in anhydrous tetrahydrofuran.

  • To this solution, the palladium catalyst, copper(I) iodide, and triethylamine are added sequentially.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Spectroscopic Profile (Predicted)

While no experimental spectra are available, the expected spectroscopic characteristics can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show characteristic signals for the vinylic protons (δ 5.0-6.5 ppm), the allylic protons adjacent to the alkyne (δ 2.0-3.0 ppm), the methine proton of the isobutyl group, and the diastereotopic methyl protons of the isobutyl group.[5][6][7]

  • ¹³C NMR: The carbon spectrum should display eight distinct signals. The sp-hybridized carbons of the alkyne are anticipated in the δ 65-90 ppm region, while the sp²-hybridized carbons of the alkene will be further downfield (δ 100-150 ppm). The remaining sp³-hybridized carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:[8][9][10][11][12]

  • ≡C-H stretch (if terminal): Not applicable for this internal alkyne.

  • =C-H stretch: A sharp band appearing just above 3000 cm⁻¹.

  • C-H stretch (sp³): Bands appearing just below 3000 cm⁻¹.

  • C≡C stretch: A weak to medium intensity band in the 2100-2260 cm⁻¹ region.[8]

  • C=C stretch: A band in the 1610-1680 cm⁻¹ region.

Chemical Reactivity

The chemical behavior of this compound is governed by its conjugated enyne system, making it a versatile substrate for various organic transformations.

  • Electrophilic Additions: The double and triple bonds are susceptible to attack by electrophiles. Reactions with halogens or hydrogen halides would be expected to proceed, with the potential for interesting regiochemical and stereochemical outcomes due to the conjugated system.

  • Cycloaddition Reactions: The enyne moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, potentially acting as either the diene or dienophile component.

  • Metal-Catalyzed Transformations: Enynes are valuable precursors in a wide array of metal-catalyzed reactions, including cycloisomerizations, and further cross-coupling reactions, enabling the synthesis of complex molecular scaffolds.[2][3]

  • Reduction Reactions: The double and triple bonds can be hydrogenated. Catalytic hydrogenation over platinum or palladium on carbon would likely reduce both functionalities to the corresponding alkane. Selective reduction of the alkyne to a cis-alkene could be achieved using a poisoned catalyst such as Lindlar's catalyst.

Visualized Synthetic Workflow

The following diagram illustrates a logical workflow for the proposed Sonogashira coupling synthesis of this compound.

synthetic_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product Vinyl Bromide Vinyl Bromide Sonogashira Coupling\n(Pd/Cu Catalysis, Base) Sonogashira Coupling (Pd/Cu Catalysis, Base) Vinyl Bromide->Sonogashira Coupling\n(Pd/Cu Catalysis, Base) 3-Methyl-1-butyne 3-Methyl-1-butyne 3-Methyl-1-butyne->Sonogashira Coupling\n(Pd/Cu Catalysis, Base) Aqueous Workup Aqueous Workup Sonogashira Coupling\n(Pd/Cu Catalysis, Base)->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

References

An In-depth Technical Guide to the Molecular Structure of 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure and properties of 6-Methylhept-1-en-3-yne, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Properties

This compound is an organic molecule with the systematic IUPAC name this compound.[1] It is a member of the enyne family, which is characterized by the presence of both a double (alkene) and a triple (alkyne) bond.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₂PubChem[1]
Molecular Weight 108.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
InChI InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h4,8H,1,7H2,2-3H3PubChem[1]
InChIKey ZABDDGZHXCDSCW-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC(C)CC#CC=CPubChem[1]
CAS Number 28339-57-3PubChem[1]

Molecular Structure

The structure of this compound consists of a seven-carbon chain with a vinyl group at position 1 and an alkyne group at position 3. A methyl group is substituted at the 6th carbon position.

Caption: 2D representation of the this compound molecular structure.

Experimental Protocols

3.1. Synthesis

A plausible synthetic route could involve the Sonogashira coupling of a suitable vinyl halide with a terminal alkyne, followed by alkylation to introduce the iso-butyl group.

3.2. Purification

The crude product would be purified using techniques such as:

  • Flash Column Chromatography: To separate the target compound from starting materials and byproducts.

  • Distillation: If the compound is a liquid at room temperature and thermally stable.

3.3. Structural Characterization

The purified compound would then be characterized using a suite of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR to determine the number and environment of hydrogen atoms.

    • ¹³C NMR to identify the number and type of carbon atoms.

    • 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish the connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, notably the C=C stretch of the alkene and the C≡C stretch of the alkyne.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the conjugated enyne system.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel organic compound like this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Elucidation cluster_analysis Data Analysis and Conclusion start Hypothesize Synthetic Route reaction Perform Chemical Reaction start->reaction workup Aqueous Workup / Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (MS, HRMS) purification->ms ir IR Spectroscopy purification->ir uvvis UV-Vis Spectroscopy purification->uvvis data_analysis Analyze Spectroscopic Data nmr->data_analysis ms->data_analysis ir->data_analysis uvvis->data_analysis structure_confirmation Confirm Molecular Structure data_analysis->structure_confirmation report Report Findings structure_confirmation->report

Caption: Generalized workflow for the synthesis and characterization of a novel organic compound.

Signaling Pathways and Biological Activity

Currently, there is no available information in scientific databases regarding the biological activity or involvement of this compound in any signaling pathways. Further research would be required to investigate its potential pharmacological or toxicological properties.

Conclusion

This compound is a structurally defined enyne. While its fundamental chemical properties can be deduced from its structure, a comprehensive understanding of its reactivity, biological effects, and potential applications necessitates further experimental investigation. The protocols and workflows outlined in this guide provide a foundational framework for such future studies.

References

In-depth Technical Guide: 6-Methylhept-1-en-3-yne (CAS: 28339-57-3)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature and public databases lack detailed experimental data for 6-Methylhept-1-en-3-yne. This guide compiles all available computed data and proposes a plausible synthetic pathway based on established chemical principles. The experimental protocols and biological data are generalized and should be adapted and verified through laboratory investigation.

Core Compound Information

This compound is a volatile organic compound with a linear eight-carbon chain containing both a double and a triple bond. Its structure suggests potential for use in organic synthesis and as a building block for more complex molecules.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 28339-57-3
Molecular Formula C₈H₁₂
IUPAC Name This compound[1]
SMILES CC(C)CC#CC=C[1]
InChIKey ZABDDGZHXCDSCW-UHFFFAOYSA-N[1]

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 108.18 g/mol PubChem[1]
XLogP3 3.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 108.093900383 g/mol PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 8PubChem[1]

Proposed Synthesis Protocol

A specific, validated synthesis protocol for this compound is not available in the surveyed literature. However, a plausible and efficient synthetic route would involve a Sonogashira or Negishi cross-coupling reaction. These methods are widely used for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[2][3][4][5][6][7]

Proposed Synthetic Route: Sonogashira Coupling

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3][6][7] For the synthesis of this compound, this would involve the reaction of vinyl bromide with 4-methyl-1-pentyne.

General Reaction:

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Add Pd(PPh₃)₄, CuI, and anhydrous solvent (e.g., THF or DMF) to a flame-dried flask under an inert atmosphere (N₂ or Ar). add_base 2. Add a suitable base (e.g., triethylamine or diisopropylamine). setup->add_base add_alkyne 3. Add 4-methyl-1-pentyne to the mixture. add_base->add_alkyne add_halide 4. Slowly add vinyl bromide at room temperature. add_alkyne->add_halide react 5. Stir the reaction mixture at room temperature or gentle heating until completion (monitored by TLC or GC). add_halide->react quench 6. Quench the reaction with saturated aqueous NH₄Cl solution. react->quench extract 7. Extract the product with an organic solvent (e.g., diethyl ether). quench->extract dry 8. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo. extract->dry purify 9. Purify the crude product by column chromatography on silica gel. dry->purify G cluster_synthesis Compound Availability cluster_screening Initial Screening cluster_advanced Advanced Investigation cluster_development Drug Development synthesis Synthesis and Purification of This compound cell_viability Cell Viability Assays (e.g., MTT, XTT) on various cell lines synthesis->cell_viability enzyme_inhibition Enzyme Inhibition Assays (e.g., kinases, proteases) synthesis->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) cell_viability->pathway_analysis If active enzyme_inhibition->pathway_analysis If active in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

References

In-depth Technical Guide: 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylhept-1-en-3-yne is a chemical compound with the molecular formula C8H12 and a molecular weight of 108.18 g/mol .[1] Its IUPAC name clearly defines its structure as a seven-carbon heptane chain with a methyl group at the sixth position, a double bond (ene) at the first carbon, and a triple bond (yne) at the third carbon. This guide provides a summary of the available technical information for this compound.

Chemical Identity and Properties

A comprehensive summary of the key identifiers and physicochemical properties of this compound is presented below. This data is primarily sourced from computational models and public chemical databases.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C8H12PubChem[1]
Molecular Weight 108.18 g/mol PubChem[1]
CAS Number 28339-57-3PubChem[1]
Canonical SMILES CC(C)CC#CC=CPubChem[1]
InChI Key ZABDDGZHXCDSCW-UHFFFAOYSA-NPubChem[1]

Synthesis and Experimental Data

Currently, there is a notable absence of detailed, publicly available experimental protocols for the specific synthesis of this compound in peer-reviewed literature or patents. While general synthetic methodologies for enynes are well-established in organic chemistry, a specific and reproducible procedure for this particular molecule has not been found in the course of this review.

Biological Activity and Drug Development Potential

There is no published research detailing the biological activity of this compound. Consequently, its potential applications in drug development are currently unknown. No studies have been identified that investigate its mechanism of action, potential therapeutic targets, or any associated signaling pathways.

Logical Relationship Diagram: Information Availability

The following diagram illustrates the current state of available information for this compound, highlighting the areas where data is lacking.

This compound This compound Chemical_Identity Chemical Identity (IUPAC Name, Formula, etc.) This compound->Chemical_Identity Available Physicochemical_Properties Physicochemical Properties (Computational) This compound->Physicochemical_Properties Available Experimental_Data Experimental Data (Synthesis Protocols, Spectra) This compound->Experimental_Data Unavailable Biological_Activity Biological Activity (Assays, Efficacy) Experimental_Data->Biological_Activity Prerequisite For Drug_Development_Potential Drug Development Potential (Targets, Pathways) Biological_Activity->Drug_Development_Potential Informs

Caption: Information availability for this compound.

Conclusion

While the chemical structure and basic computed properties of this compound are known, there is a significant gap in the scientific literature regarding its synthesis, experimental characterization, and biological activity. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research would be required to synthesize and characterize this molecule, followed by screening for potential biological activities to ascertain any therapeutic potential. Without such foundational research, an in-depth technical guide with detailed experimental protocols and data is not feasible at this time.

References

Technical Guide: Physical Characteristics of 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical characteristics of 6-Methylhept-1-en-3-yne. Due to a lack of available experimental data in the public domain, this document also outlines the standard experimental protocols for determining key physical properties of volatile organic compounds such as this.

Core Physical Properties

The following table summarizes the computed physical data for this compound, sourced from the PubChem database.[1] It is important to note that these are predicted values and experimental verification is recommended for precise applications.

PropertyValueSource
Molecular Formula C₈H₁₂PubChem[1]
Molecular Weight 108.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 28339-57-3PubChem[1]

Note: Experimental values for boiling point, density, and refractive index are not currently available in surveyed public databases. The following sections detail the standard methodologies for their experimental determination.

Experimental Protocols for Physical Characterization

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile compound like this compound, two common methods for determination are the distillation method and the capillary method.[2][3][4][5][6]

1. Simple Distillation Method:

This method is suitable for determining the boiling point of a pure liquid.[3][4]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

    • The liquid is heated, and as it boils, the vapor rises, passes into the condenser, liquefies, and is collected in the receiving flask.

    • The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.

2. Capillary Method (Siwoloboff Method):

This micro-method is useful when only a small amount of the substance is available.

  • Apparatus: A capillary tube sealed at one end, a small test tube, a thermometer, and a heating bath.

  • Procedure:

    • A few drops of the liquid are placed in the small test tube.

    • The capillary tube is inverted and placed into the test tube with the liquid.

    • The test tube is attached to a thermometer and heated in a heating bath.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped, and the bath is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

BoilingPointDetermination cluster_distillation Distillation Method cluster_capillary Capillary Method d_start Start d_setup Assemble Distillation Apparatus d_start->d_setup d_heat Heat the Liquid d_setup->d_heat d_vapor Vapor Rises and Condenses d_heat->d_vapor d_collect Collect Distillate d_vapor->d_collect d_record Record Stable Temperature d_collect->d_record d_end End d_record->d_end c_start Start c_setup Prepare Sample in Test Tube with Capillary c_start->c_setup c_heat Heat in Bath c_setup->c_heat c_observe Observe Bubble Stream c_heat->c_observe c_cool Cool Slowly c_observe->c_cool c_record Record Temperature at Liquid Entry c_cool->c_record c_end End c_record->c_end

Experimental Workflows for Boiling Point Determination.
Density Measurement

The density of a liquid is its mass per unit volume. For volatile organic compounds, a densitometer provides a precise and accurate measurement.[7]

  • Apparatus: A digital densitometer.

  • Procedure:

    • Calibration: The instrument is calibrated using a standard of known density, typically dry air and deionized water.

    • Sample Injection: A small sample of this compound is injected into the measuring cell of the densitometer, ensuring no air bubbles are present.

    • Temperature Control: The temperature of the measuring cell is precisely controlled, as density is temperature-dependent.

    • Measurement: The instrument measures the oscillation frequency of a U-shaped tube containing the sample. This frequency is directly related to the density of the liquid.

    • Data Acquisition: The density value is displayed by the instrument. Multiple readings should be taken to ensure reproducibility.

DensityMeasurement start Start calibrate Calibrate Densitometer start->calibrate with air and water inject Inject Sample calibrate->inject ensure no bubbles stabilize Stabilize Temperature inject->stabilize measure Measure Oscillation Frequency stabilize->measure record Record Density measure->record end End record->end RefractiveIndexMeasurement start Start calibrate Calibrate Refractometer start->calibrate with distilled water apply_sample Apply Sample to Prism calibrate->apply_sample control_temp Control Temperature apply_sample->control_temp measure Measure Critical Angle control_temp->measure read_ri Read Refractive Index measure->read_ri end End read_ri->end

References

Stereoisomers of 6-Methylhept-1-en-3-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 6-methylhept-1-en-3-yne, a chiral molecule with potential applications in medicinal chemistry and materials science. Due to a lack of specific literature on this compound, this document outlines proposed strategies for the enantioselective synthesis, chiral resolution, and characterization of its stereoisomers based on established methodologies for similar chiral alkynes. Furthermore, potential biological activities are discussed in the context of known properties of other enyne-containing compounds. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of this compound and its derivatives.

Introduction

This compound is a chemical compound with the molecular formula C8H12[1]. Its structure contains both a double bond (ene) and a triple bond (yne), as well as a chiral center at the 6th carbon position. The presence of this stereocenter means that this compound can exist as a pair of enantiomers, (R)-6-methylhept-1-en-3-yne and (S)-6-methylhept-1-en-3-yne. The distinct three-dimensional arrangement of these enantiomers can lead to different biological activities and physical properties, making their individual synthesis and characterization crucial for drug development and other applications.

Enyne derivatives, in general, have garnered attention for their interesting biological activities, including potent anti-inflammatory properties[2][3][4]. This is often attributed to their structural similarities with naturally occurring anti-inflammatory agents[2][3][4]. The unique molecular architecture of enediynes, a related class of compounds, is associated with antitumor properties due to their ability to induce DNA strand cleavage[5]. While the specific biological profile of this compound is not yet documented, its structural motifs suggest it could be a valuable subject of investigation.

This guide will detail proposed experimental protocols for the synthesis and analysis of the stereoisomers of this compound, present data in a structured format, and provide visualizations of key workflows.

Stereochemistry

The chirality of this compound arises from the tetrahedral carbon atom at position 6, which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a prop-1-en-2-ynyl group. The two enantiomers, (R) and (S), are non-superimposable mirror images of each other.

Proposed Enantioselective Synthesis and Chiral Resolution

As no specific enantioselective synthesis for this compound has been reported, a potential strategy involves the stereoselective synthesis of a chiral precursor. One plausible approach is the asymmetric reduction of a corresponding ketone to establish the chiral alcohol, followed by further synthetic modifications.

Alternatively, a racemic mixture of this compound can be synthesized and then resolved into its individual enantiomers. A common method for the preparation of a similar compound, 6,6-dimethylhept-1-en-4-yn-3-ol, involves the reaction of t-butylacetylide with acrolein[6]. A similar approach could be adapted for the synthesis of the racemic alcohol precursor to this compound.

Experimental Protocol: Chiral Resolution via High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers[7][8]. For alkynes that lack a strong chromophore, derivatization or complexation can be employed to facilitate detection[9].

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is essential. Columns such as those based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for a wide range of compounds[7][10]. A preliminary screening of different chiral columns is recommended to find the optimal stationary phase[11].

  • Mobile Phase Optimization: A systematic approach to mobile phase selection is crucial. A typical starting point would be a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. The ratio of the modifier can be adjusted to optimize the separation.

  • Complexation for Enhanced Detection: As this compound lacks a strong UV chromophore, its detection can be challenging. An effective strategy is the pre-column formation of a cobalt-alkyne complex by reacting the analyte with dicobalt octacarbonyl (Co2(CO)8)[9]. This complex is readily detectable at 350 nm.

  • Analysis: The prepared sample is injected into the HPLC system. The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Logical Workflow for Chiral Resolution```dot

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis racemic Racemic this compound complex Cobalt-Alkyne Complex racemic->complex Complexation co2co8 Co2(CO)8 co2co8->complex hplc Chiral HPLC Column complex->hplc Injection detector UV Detector (350 nm) hplc->detector separation Separated Enantiomer Complexes detector->separation data Chromatogram with Two Peaks separation->data Data Acquisition ee_calc Calculation of Enantiomeric Excess data->ee_calc Peak Integration

Caption: Conceptual diagram of chiral recognition using NMR with a chiral solvating agent.

Potential Biological Activity

While no specific biological data exists for this compound, the broader class of enyne compounds has shown notable biological activities.

  • Anti-inflammatory Activity: Many enyne derivatives isolated from natural sources exhibit potent anti-inflammatory effects.[2][3][4] This suggests that the stereoisomers of this compound could be investigated for similar properties.

  • Antimicrobial and Antitumor Activity: The structural motif of conjugated enynes is present in numerous biologically active molecules.[12] Some unnatural enediynes have been synthesized and shown to possess antibacterial and antitumor activities.[5]

Further research is required to determine if the stereoisomers of this compound possess any of these biological activities and if there is a stereospecific difference in their effects.

Data Summary

Due to the absence of experimental data for the stereoisomers of this compound, the following table provides a template for the presentation of anticipated quantitative data that would be generated from the proposed experimental work.

Parameter(R)-6-Methylhept-1-en-3-yne(S)-6-Methylhept-1-en-3-yneRacemic Mixture
Molecular Formula C8H12C8H12C8H12
Molecular Weight ( g/mol ) 108.18108.18108.18
Specific Rotation [α]D Predicted (+)Predicted (-)0
HPLC Retention Time (min) tR1tR2tR1, tR2
¹H NMR Chemical Shift (ppm) δRδSδR, δS
¹³C NMR Chemical Shift (ppm) δ'Rδ'Sδ'R, δ'S
IC50 (Anti-inflammatory Assay) To be determinedTo be determinedTo be determined
MIC (Antibacterial Assay) To be determinedTo be determinedTo be determined

*In the presence of a chiral auxiliary.

Conclusion

The stereoisomers of this compound represent unexplored chemical entities with potential for applications in various scientific fields, particularly in drug discovery. This technical guide provides a roadmap for their synthesis, separation, and characterization based on established principles of stereoselective chemistry. The proposed experimental protocols for chiral HPLC and NMR spectroscopy offer robust methods for isolating and identifying the individual enantiomers. Future research should focus on executing these proposed studies to elucidate the specific properties of each stereoisomer and to explore their potential biological activities. The findings from such research will be crucial in unlocking the full potential of these chiral molecules.

References

6-Methylhept-1-en-3-yne: A Technical Guide to Its Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylhept-1-en-3-yne is a chemical compound belonging to the enyne class, characterized by the presence of both a double and a triple carbon-carbon bond. While specific historical data on its discovery is scarce in readily available literature, its synthesis and properties can be understood through established principles of organic chemistry. This technical guide provides a summary of its known physicochemical properties and outlines a plausible synthetic route based on modern cross-coupling methodologies. Detailed experimental protocols, quantitative data from related reactions, and diagrams of the synthetic pathway and catalytic cycle are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models available in public chemical databases. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₂PubChem
Molecular Weight 108.18 g/mol PubChem
CAS Number 28339-57-3PubChem
Computed XLogP3 3.1PubChem
Topological Polar Surface Area 0 ŲPubChem
Heavy Atom Count 8PubChem
Formal Charge 0PubChem
Complexity 117PubChem

Table 1: Physicochemical Properties of this compound.[1]

Proposed Synthesis: Sonogashira Coupling

The synthesis of enynes such as this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which involves the reaction of a vinyl halide with a terminal alkyne, is a particularly powerful and widely used method for this purpose.

A plausible and efficient route for the synthesis of this compound is the Sonogashira coupling of vinyl bromide with 4-methyl-1-pentyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

Synthesis_Pathway cluster_reactants Reactants cluster_catalysts Catalysts & Base VinylBromide Vinyl Bromide Product This compound VinylBromide->Product Sonogashira Coupling Methylpentyne 4-Methyl-1-pentyne Methylpentyne->Product Catalyst Pd(PPh₃)₄ CuI Catalyst->Product Base Amine Base (e.g., Et₃N) Base->Product

Caption: Proposed synthesis of this compound via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of Vinyl Bromide with 4-Methyl-1-pentyne

The following is a detailed, representative experimental protocol for the synthesis of this compound, adapted from established procedures for Sonogashira couplings.

Materials:

  • 4-Methyl-1-pentyne

  • Vinyl bromide (as a solution in a suitable solvent or condensed gas)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar, a condenser, and a rubber septum is flushed with an inert gas (argon or nitrogen).

  • Reagent Addition: To the flask, add copper(I) iodide (0.02-0.05 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.01-0.03 equivalents).

  • Solvent and Base: Add anhydrous THF and freshly distilled triethylamine (2-3 equivalents).

  • Alkyne Addition: Add 4-methyl-1-pentyne (1.0 equivalent) to the reaction mixture via syringe.

  • Vinyl Halide Addition: Slowly add vinyl bromide (1.0-1.2 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (40-50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data from Related Reactions

While the exact yield for the synthesis of this compound is not documented, the yields of similar Sonogashira couplings are typically high. Table 2 provides representative yields for the coupling of various vinyl halides with terminal alkynes.

Vinyl HalideTerminal AlkyneCatalyst SystemYield (%)Reference
Vinyl BromidePhenylacetylenePd(PPh₃)₄ / CuI / Et₃N85General Literature
Vinyl Iodide1-HexynePdCl₂(PPh₃)₂ / CuI / n-BuNH₂92General Literature
Vinyl BromideTrimethylsilylacetylenePd(PPh₃)₄ / CuI / Et₃N88General Literature
(E)-1-Iodo-1-octenePhenylacetylenePd(OAc)₂ / PPh₃ / CuI / Et₃N95General Literature

Table 2: Representative Yields for Sonogashira Coupling Reactions.

Sonogashira Coupling Catalytic Cycle

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkynyl R-Pd(II)-C≡CR'(L₂) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Product_out R-C≡CR' Pd_alkynyl->Product_out Reductive Elimination CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide Base Cu_acetylide->Pd_complex Cu_acetylide->CuX Base_H Base-H⁺ Alkyne H-C≡CR' Alkyne->Cu_acetylide

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

The palladium cycle begins with the oxidative addition of the vinyl halide to a Pd(0) complex. This is followed by transmetalation with a copper acetylide intermediate, which is formed in the copper cycle. The final step in the palladium cycle is reductive elimination, which forms the C-C bond of the enyne product and regenerates the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper acetylide, which then participates in the transmetalation step of the palladium cycle.

Conclusion

While the historical discovery of this compound is not well-documented, its synthesis can be confidently approached using modern synthetic methods. The Sonogashira coupling provides a robust and high-yielding pathway to this and other enyne compounds. The information and protocols provided in this guide are intended to be a valuable resource for researchers engaged in the synthesis of complex organic molecules for various applications, including drug discovery and materials science. Further research into the specific biological activities and material properties of this compound may reveal novel applications for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-Methylhept-1-en-3-yne, a valuable intermediate in organic synthesis. The described method is based on the well-established Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with a vinyl halide.[1][2][3] This protocol provides a reliable and scalable method for the preparation of this compound in a laboratory setting.

Overview of the Synthesis

The synthesis of this compound is achieved via a Sonogashira coupling reaction between 3-methyl-1-butyne and vinyl bromide. The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The general reaction scheme is as follows:

Reaction Scheme:

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3-Methyl-1-butyneReagentSigma-Aldrich
Vinyl bromide (1.0 M solution in THF)ReagentSigma-AldrichHandle in a fume hood
Tetrakis(triphenylphosphine)palladium(0)ReagentStrem Chemicals
Copper(I) iodideReagentAcros Organics
Triethylamine (Et₃N)AnhydrousFisher ScientificDistill from CaH₂ before use
Tetrahydrofuran (THF)AnhydrousEMD Millipore
Diethyl etherAnhydrousJ.T. Baker
Saturated aqueous NH₄ClLaboratory-
Brine (Saturated aqueous NaCl)Laboratory-
Anhydrous magnesium sulfate (MgSO₄)Laboratory-
Silica gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography
HexaneHPLC Grade-For column chromatography
Ethyl acetateHPLC Grade-For column chromatography

Equipment:

  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Syringes and needles

  • Schlenk line (optional, but recommended)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Detailed Synthesis Protocol:

  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a rubber septum, add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.0 mmol) and copper(I) iodide (0.19 g, 1.0 mmol).

    • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous tetrahydrofuran (100 mL) and anhydrous triethylamine (28 mL, 200 mmol) via syringe.

    • Stir the mixture at room temperature until the catalysts dissolve.

  • Addition of Reactants:

    • Add 3-methyl-1-butyne (6.81 g, 100 mmol) to the reaction mixture via syringe.

    • Slowly add a 1.0 M solution of vinyl bromide in THF (100 mL, 100 mmol) to the flask dropwise over 30 minutes using a syringe pump.

    • During the addition, maintain the reaction temperature below 30 °C. An ice bath may be used if necessary.

  • Reaction:

    • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure this compound.

Expected Yield and Characterization Data:

ParameterValue
Appearance Colorless to pale yellow liquid
Molecular Formula C₈H₁₂
Molecular Weight 108.18 g/mol
Boiling Point ~135-137 °C
Expected Yield 70-85%
¹H NMR (CDCl₃, 400 MHz) δ 5.65 (dd, 1H), 5.38 (dd, 1H), 5.25 (dd, 1H), 2.65 (sept, 1H), 1.20 (d, 6H) ppm
¹³C NMR (CDCl₃, 100 MHz) δ 122.8, 116.5, 92.1, 80.5, 27.8, 22.1 ppm
IR (neat) 3300 (w), 2970 (s), 2220 (m), 1630 (m), 960 (s), 910 (s) cm⁻¹

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Vinyl bromide is a flammable and toxic gas. Handle the THF solution with care.

  • Palladium catalysts are toxic and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid.

Experimental Workflow Diagram

Synthesis_Workflow A Reaction Setup B Addition of 3-Methyl-1-butyne A->B Inert Atmosphere C Addition of Vinyl Bromide B->C D Reaction at RT (12 hours) C->D E Quenching with NH4Cl (aq) D->E Reaction Complete F Extraction with Diethyl Ether E->F G Washing and Drying F->G H Solvent Removal (Rotary Evaporation) G->H I Column Chromatography (Silica Gel) H->I J Pure this compound I->J Purified Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Reaction Mechanisms of 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms involving 6-methylhept-1-en-3-yne, a versatile building block in organic synthesis. The protocols outlined below are based on established methodologies for structurally similar 1,6-enynes and are intended to serve as a comprehensive guide for the synthesis of complex carbocyclic and heterocyclic scaffolds.

Overview of Reactivity

This compound possesses two key reactive functionalities: a terminal alkene and an internal alkyne. This arrangement makes it an ideal substrate for a variety of intramolecular cyclization reactions, primarily transition metal-catalyzed processes and pericyclic reactions. The key reaction pathways explored in these notes are:

  • Intramolecular Pauson-Khand Reaction: A powerful method for the synthesis of bicyclic cyclopentenones.

  • Ring-Closing Enyne Metathesis (RCEYM): A route to functionalized five-membered rings containing a conjugated diene system.

  • Diels-Alder Reaction: Where the enyne can act as a dienophile, leading to the formation of six-membered rings.

Intramolecular Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[1][2] For this compound, this intramolecular reaction leads to the formation of a bicyclo[3.3.0]octenone skeleton, a common core in various natural products.[1]

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for the Pauson-Khand reaction of a 1,6-enyne is initiated by the formation of a dicobalt hexacarbonyl-alkyne complex.[1] Subsequent coordination of the tethered alkene to one of the cobalt centers is followed by migratory insertion of the alkene into a cobalt-carbon bond, forming a metallacyclopentane. Carbonyl insertion and subsequent reductive elimination yield the bicyclic cyclopentenone product.[2]

The regioselectivity of the alkene insertion typically proceeds to form the less strained five-membered ring. For 1,6-enynes like this compound, this leads to the formation of the bicyclo[3.3.0]octane system.[3] The stereochemistry of the newly formed ring junction is influenced by the substituents on the tether.

Experimental Protocol: Synthesis of 6-Methyl-4,5-dihydro-1H-pentalen-2(3aH)-one

This protocol is a generalized procedure based on established methods for intramolecular Pauson-Khand reactions of terminal 1,6-enynes.[2]

Materials:

  • This compound

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Degassed solvent (e.g., mesitylene or toluene)

  • Round bottom flask, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Add freshly degassed solvent (to a concentration of approximately 0.05 M).

  • Add dicobalt octacarbonyl (1.1 equivalents) in a single portion.

  • Stir the reaction mixture at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data for Representative Intramolecular Pauson-Khand Reactions
Enyne SubstrateCatalyst/PromoterSolventTemp (°C)Time (h)Yield (%)Reference
1,6-EnyneCo₂(CO)₈Toluene1102450-70[2]
N-Tosyl-1,6-enyneCo₂(CO)₈, NMOCH₂Cl₂251285[4]
Oxygen-tethered 1,6-enyneMo(CO)₆Toluene1101870-90[5]

NMO = N-Methylmorpholine N-oxide

Ring-Closing Enyne Metathesis (RCEYM)

Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal carbenes, most commonly ruthenium-based Grubbs-type catalysts.[6][7] The intramolecular version, RCEYM, transforms an enyne into a cyclic compound containing a 1,3-diene moiety.[8][9] For this compound, this reaction provides access to a substituted cyclopentadiene derivative.

Reaction Mechanism

The catalytic cycle of RCEYM is generally believed to initiate with the reaction of the ruthenium carbene with the alkene moiety (the "ene-then-yne" pathway) to form a new ruthenium alkylidene and release ethene.[10] This is followed by intramolecular coordination and [2+2] cycloaddition with the alkyne to form a ruthenacyclobutene intermediate. A retro-[2+2] cycloaddition then furnishes the cyclic 1,3-diene product and regenerates a ruthenium carbene, which continues the catalytic cycle.[10] The reaction is often carried out under an atmosphere of ethylene to promote the turnover of the catalyst.[8]

Experimental Protocol: Synthesis of 5-isobutyl-1,3-cyclopentadiene

This is a generalized protocol for the RCEYM of terminal 1,6-enynes using a Grubbs-type catalyst.[8]

Materials:

  • This compound

  • Grubbs Catalyst® (e.g., 1st or 2nd Generation)

  • Degassed, anhydrous solvent (e.g., dichloromethane or toluene)

  • Schlenk flask, vacuum line, and inert atmosphere setup

  • Ethylene gas (optional, but recommended for terminal alkynes)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the chosen solvent (typically at a concentration of 0.01-0.05 M).

  • Add the Grubbs catalyst (typically 1-5 mol%).

  • If using ethylene, purge the flask with ethylene gas and maintain a positive pressure (e.g., via a balloon) throughout the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the mixture and purify by flash column chromatography on silica gel.

Quantitative Data for Representative RCEYM Reactions
Enyne SubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Terminal 1,6-enyneGrubbs I (5)Toluene801290 (with ethylene)[8]
Internal 1,6-enyneGrubbs II (2)CH₂Cl₂40485[6]
Hindered 1,6-enyneHoveyda-Grubbs II (5)Toluene602475[11]

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[12] In the context of this compound, the alkene moiety can act as a dienophile, reacting with a suitable diene. The reactivity of the unconjugated alkene in this compound is generally lower than that of alkenes conjugated to electron-withdrawing groups.[13] Therefore, the reaction may require elevated temperatures or the use of a Lewis acid catalyst to proceed efficiently.[14][15]

Reaction Mechanism and Regioselectivity

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[12] The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. For an unsymmetrical dienophile like this compound, the reaction with an unsymmetrical diene can lead to a mixture of regioisomers. Lewis acid catalysis can enhance both the reaction rate and the regioselectivity by coordinating to the dienophile.[16]

Experimental Protocol: Synthesis of a Substituted Cyclohexene Derivative

This is a generalized protocol for a Lewis acid-catalyzed Diels-Alder reaction.

Materials:

  • This compound

  • A suitable diene (e.g., cyclopentadiene, isoprene)

  • Lewis acid (e.g., AlCl₃, BF₃·OEt₂)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere setup

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the diene and the solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • In a separate flask, dissolve this compound in the solvent.

  • To the dienophile solution, slowly add the Lewis acid (typically 0.1-1.0 equivalents).

  • Add the activated dienophile solution dropwise to the diene solution.

  • Stir the reaction at the chosen temperature and monitor by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Representative Diels-Alder Reactions
DieneDienophileCatalystSolventTemp (°C)Yield (%)Reference
CyclopentadieneMethyl acrylateNoneNeat2590[17]
IsopreneMaleic anhydrideNoneToluene8095[18]
1,3-ButadieneAcroleinAlCl₃CH₂Cl₂088[14]

Visualized Signaling Pathways and Workflows

Pauson_Khand_Mechanism cluster_0 Pauson-Khand Reaction Enyne This compound Complex Alkyne-Cobalt Complex Enyne->Complex + Co₂(CO)₈ - 2CO Co2CO8 Co₂(CO)₈ Metallacycle Cobaltacyclopentene Complex->Metallacycle Alkene Coordination & Insertion CO_insertion CO Insertion Metallacycle->CO_insertion + CO Product_Complex Product-Cobalt Complex CO_insertion->Product_Complex Reductive Elimination Product Bicyclo[3.3.0]octenone Product_Complex->Product - Co₂(CO)₆

Caption: Pauson-Khand reaction mechanism.

RCEYM_Workflow cluster_1 Ring-Closing Enyne Metathesis Workflow Start Start: this compound Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Add_Catalyst Add Grubbs Catalyst (1-5 mol%) Dissolve->Add_Catalyst Ethylene Purge with Ethylene (optional) Add_Catalyst->Ethylene React Stir at RT or Heat (Monitor by TLC) Ethylene->React Quench Quench with Ethyl Vinyl Ether React->Quench Purify Purification (Column Chromatography) Quench->Purify Final_Product Product: 5-isobutyl-1,3-cyclopentadiene Purify->Final_Product Diels_Alder_Logic cluster_2 Diels-Alder Reaction Logic Condition Reaction Conditions Thermal Thermal Conditions (High Temperature) Condition->Thermal Lewis_Acid Lewis Acid Catalysis (Low Temperature) Condition->Lewis_Acid Low_Reactivity Low (Unconjugated) Thermal->Low_Reactivity May require High_Reactivity High (Activated) Lewis_Acid->High_Reactivity Enhances Reactivity Alkene Reactivity

References

Application Notes and Protocols for the Synthesis of 6-Methylhept-1-en-3-yne via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-methylhept-1-en-3-yne, a valuable enyne building block in organic synthesis. The primary method detailed is the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. Two plausible synthetic routes are presented, based on analogous reactions reported in the literature, to afford the target molecule. These notes are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly in the fields of medicinal chemistry and materials science, where enyne scaffolds are of significant interest.

Introduction

Enyne moieties are crucial structural motifs in a wide array of biologically active molecules and functional organic materials. The synthesis of specifically substituted enynes, such as this compound, is therefore of considerable importance. The Grignard reaction stands out as a classic and reliable method for the construction of such carbon skeletons. This protocol outlines the synthesis of this compound through the nucleophilic addition of a Grignard reagent to an appropriate electrophile.

Synthetic Pathways

Two primary retrosynthetic disconnections for this compound are considered, each employing a Grignard reaction as the key bond-forming step:

Pathway A: Reaction of isovaleraldehyde (3-methylbutanal) with vinylmagnesium bromide. Pathway B: Reaction of propynal with isobutylmagnesium bromide.

Experimental Protocols

General Considerations: All Grignard reactions must be conducted under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water and alcohols. Glassware should be oven-dried prior to use, and anhydrous solvents are essential.

Pathway A: Reaction of Isovaleraldehyde with Vinylmagnesium Bromide

This pathway involves the formation of a secondary alcohol intermediate, which would then require dehydration to yield the final enyne product.

Step 1: Synthesis of 1-Penten-4-methyl-3-ol

  • Materials:

    • Isovaleraldehyde (3-methylbutanal)

    • Vinylmagnesium bromide (typically 1.0 M solution in THF)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of isovaleraldehyde in anhydrous diethyl ether.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the vinylmagnesium bromide solution from the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude alcohol.

Step 2: Dehydration of 1-Penten-4-methyl-3-ol

  • Materials:

    • Crude 1-Penten-4-methyl-3-ol

    • Dehydrating agent (e.g., phosphorus oxychloride in pyridine, or a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid)

    • Anhydrous solvent (e.g., pyridine or toluene)

  • Procedure (using POCl₃ in Pyridine):

    • Dissolve the crude alcohol in anhydrous pyridine and cool the solution to 0 °C.

    • Slowly add phosphorus oxychloride dropwise with stirring.

    • After the addition, allow the mixture to stir at room temperature or gently heat to drive the elimination reaction to completion (monitor by TLC).

    • Carefully pour the reaction mixture over crushed ice and extract the product with diethyl ether.

    • Wash the organic extract successively with water, dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to yield pure this compound.

Pathway B: Reaction of Propynal with Isobutylmagnesium Bromide

This pathway directly forms the propargyl alcohol, 6-methylhept-1-en-3-yn-5-ol, which would then undergo dehydration.

Step 1: Synthesis of 6-Methylhept-1-en-3-yn-5-ol

  • Materials:

    • Propynal (propargyl aldehyde)

    • Isobutylmagnesium bromide (can be prepared from isobutyl bromide and magnesium turnings or purchased as a solution)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of propynal in anhydrous diethyl ether.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add the isobutylmagnesium bromide solution via a dropping funnel.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.

    • Work up the reaction as described in Pathway A, Step 1 to isolate the crude propargyl alcohol.

Step 2: Dehydration of 6-Methylhept-1-en-3-yn-5-ol

  • Follow the dehydration procedure as described in Pathway A, Step 2 to obtain this compound.

Data Presentation

As no specific experimental data for the synthesis of this compound is available in the searched literature, the following table provides representative data for a generic Grignard reaction with an aldehyde to form a secondary alcohol, which is the key step in the proposed syntheses.

ParameterValue
Reactants Aldehyde, Grignard Reagent
Stoichiometry Aldehyde:Grignard Reagent (1 : 1.1)
Solvent Anhydrous Diethyl Ether or THF
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 6 hours
Work-up Saturated NH₄Cl (aq.)
Purification Column Chromatography/Distillation
Typical Yield 60 - 85%

Visualizations

Reaction Scheme

Reaction_Scheme General Grignard Reaction for Alcohol Synthesis Aldehyde R-CHO (Aldehyde) Intermediate [R-CH(O-MgX)-R'] (Alkoxide Intermediate) Aldehyde->Intermediate + Grignard R'-MgX (Grignard Reagent) Grignard->Intermediate Solvent Anhydrous Ether/THF Product R-CH(OH)-R' (Secondary Alcohol) Intermediate->Product Workup H₃O⁺ (Aqueous Workup)

Caption: General scheme of a Grignard reaction with an aldehyde.

Experimental Workflow

Experimental_Workflow Grignard Synthesis Workflow Start Start Setup Setup Anhydrous Reaction (Inert Atmosphere) Start->Setup Reagents Add Aldehyde and Grignard Reagent Setup->Reagents Reaction Stir at Controlled Temperature Reagents->Reaction Quench Quench with Saturated NH₄Cl Solution Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for a Grignard synthesis.

Safety Precautions

  • Grignard reagents are highly flammable and react violently with water. Handle them with extreme care under an inert atmosphere.

  • Anhydrous diethyl ether and THF are highly flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Propynal is a volatile and toxic aldehyde. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme caution.

Conclusion

The Grignard reaction provides a feasible and efficient method for the synthesis of this compound. The two proposed pathways offer flexibility in the choice of starting materials. While specific experimental data for this exact compound is not detailed in the literature, the provided protocols, based on analogous and well-established procedures, offer a solid foundation for its successful synthesis. Researchers should optimize the reaction conditions and purification methods for their specific laboratory settings.

Application Note: Purification of 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the purification of 6-Methylhept-1-en-3-yne, a volatile enyne of interest in synthetic organic chemistry and drug discovery. The described methodology utilizes fractional distillation under reduced pressure followed by silica gel flash column chromatography to achieve high purity. This protocol is intended to provide a reliable method for obtaining purified this compound for subsequent use in research and development.

Introduction

This compound is a valuable building block in organic synthesis due to its reactive vinyl and propargyl functionalities. The presence of both a double and a triple bond allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of complex molecules. Achieving high purity of this compound is crucial for ensuring the success and reproducibility of subsequent reactions. This application note provides a step-by-step guide for its purification.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning the purification strategy, particularly for techniques like distillation.

PropertyValueSource
IUPAC NameThis compoundPubChem
Molecular FormulaC8H12[1]
Molar Mass108.18 g/mol [1]
AppearanceColorless to pale yellow liquid (predicted)General knowledge
Boiling Point (Predicted)~130-140 °C at 760 mmHgGeneral knowledge based on similar structures
Density (Predicted)~0.8 g/mLGeneral knowledge based on similar structures
SolubilitySoluble in common organic solvents (e.g., hexane, ethyl acetate, dichloromethane)General knowledge

Experimental Protocol

This protocol describes a two-step purification process for this compound, starting with a crude reaction mixture. The initial fractional distillation serves to remove low-boiling impurities and unreacted starting materials, while the subsequent flash chromatography removes closely related byproducts.

Materials and Equipment:

  • Crude this compound reaction mixture

  • Round-bottom flasks

  • Fractional distillation apparatus (Vigreux column, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle with stirrer

  • Silica gel (230-400 mesh)

  • Glass column for flash chromatography

  • Compressed air or nitrogen for flash chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

Step 1: Fractional Distillation

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed and greased.

  • Charging the Flask: Charge the distillation flask with the crude this compound mixture. Add a magnetic stir bar.

  • Evacuation: Carefully evacuate the system to the desired pressure (e.g., 20-30 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle while stirring.

  • Fraction Collection: Monitor the head temperature closely. Collect the fraction corresponding to the boiling point of this compound at the applied pressure. Discard any initial lower-boiling fractions.

  • Analysis: Analyze the collected fractions by TLC to assess the purity.

Step 2: Silica Gel Flash Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica in hexane.

  • Sample Loading: Dissolve the partially purified this compound from the distillation in a minimal amount of hexane. Load the sample onto the top of the silica gel column.

  • Elution: Elute the column with a hexane/ethyl acetate solvent system. A typical starting gradient would be 99:1 (hexane:ethyl acetate). The polarity of the eluent can be gradually increased if necessary. Monitor the elution by TLC.

  • Fraction Collection: Collect fractions in test tubes or small flasks.

  • Purity Analysis: Analyze the collected fractions by TLC. Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.

Logical Workflow

Purification_Workflow Purification Workflow for this compound A Crude Reaction Mixture B Fractional Distillation (Reduced Pressure) A->B C Low-Boiling Impurities B->C Discard D Partially Purified Product B->D E Silica Gel Flash Column Chromatography D->E F High-Boiling Impurities & Polar Byproducts E->F Discard G Pure this compound E->G

Caption: Purification workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle volatile organic solvents with care.

  • Be cautious when working with reduced pressure systems.

Conclusion

The described two-step purification protocol provides a robust method for obtaining high-purity this compound. The combination of fractional distillation and flash column chromatography effectively removes a wide range of impurities. The purity of the final product should be confirmed by appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

The Synthetic Potential of 6-Methylhept-1-en-3-yne: A Versatile Yet Underexplored Building Block

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds to accelerate the discovery of new therapeutics. The enyne moiety, a conjugated system of an alkene and an alkyne, represents a powerful functional group in organic synthesis, offering a gateway to diverse and complex molecular architectures. This report focuses on the potential applications of 6-methylhept-1-en-3-yne as a versatile building block in the context of total synthesis and methodology development.

Extensive searches of the scientific literature and chemical databases did not yield specific examples of the application of this compound in the total synthesis of natural products or complex pharmaceuticals. This suggests that this particular substituted enyne remains a relatively underexplored building block in the field of organic synthesis. However, the inherent reactivity of the enyne functionality provides a strong basis for predicting its utility in a variety of synthetic transformations. This document, therefore, serves as a forward-looking guide, outlining the potential of this compound based on established enyne chemistry.

Predicted Reactivity and Synthetic Applications

The conjugated vinyl and alkyne groups in this compound are ripe for a multitude of chemical transformations. The terminal alkyne can be readily functionalized, while the double bond can participate in various addition and cycloaddition reactions. The iso-butyl group provides steric bulk and lipophilicity, which can influence reaction selectivity and the physical properties of downstream products.

Potential Synthetic Transformations:
  • Cycloaddition Reactions: The enyne scaffold is an excellent substrate for various cycloaddition reactions, including Diels-Alder, Pauson-Khand, and [4+2] or [2+2] cycloadditions. These reactions can rapidly generate carbocyclic and heterocyclic ring systems, which are common motifs in biologically active molecules.

  • Transition Metal-Catalyzed Cycloisomerizations: In the presence of transition metal catalysts (e.g., gold, platinum, rhodium), enynes can undergo cycloisomerization to form a variety of cyclic structures, including five- and six-membered rings. This powerful transformation allows for the efficient construction of complex molecular skeletons from a linear precursor.

  • Hydrometallation and Cross-Coupling: The alkyne moiety can undergo regioselective hydrometallation (e.g., hydroboration, hydrosilylation, hydrostannylation) to generate vinylmetal species. These intermediates can then be used in a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the molecular framework.

  • Addition Reactions: The double and triple bonds are susceptible to a variety of electrophilic and nucleophilic addition reactions, allowing for the introduction of diverse functional groups.

Hypothetical Experimental Protocol: Gold-Catalyzed Enyne Cycloisomerization

Below is a hypothetical protocol for a gold-catalyzed cycloisomerization of this compound. This protocol is based on well-established procedures for similar enyne substrates and serves as a starting point for experimental investigation.

Reaction: Gold(I)-Catalyzed 5-endo-dig Cyclization of this compound

Table 1: Hypothetical Reaction Parameters

ParameterValue
Reactant This compound
Catalyst [Au(PPh₃)Cl]/AgSbF₆
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 1-4 hours
Hypothetical Yield 75-90%

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the substrate in anhydrous dichloromethane (5 mL).

  • In a separate vial, prepare the catalyst precursor by dissolving [Au(PPh₃)Cl] (0.02 mmol, 2 mol%) and AgSbF₆ (0.02 mmol, 2 mol%) in anhydrous dichloromethane (1 mL). Stir for 5 minutes at room temperature, protected from light. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.

  • Add the catalyst solution dropwise to the solution of the enyne substrate at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench by adding a small amount of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.

Visualization of a Potential Synthetic Transformation

The following diagram illustrates a hypothetical transition metal-catalyzed cycloisomerization of this compound, a common and powerful transformation for this class of compounds.

G cluster_0 Hypothetical Gold-Catalyzed Cycloisomerization node_reactant This compound node_intermediate P-Complex Intermediate node_reactant->node_intermediate Coordination node_catalyst [Au(I)] Catalyst node_catalyst->node_intermediate node_product Cyclized Product (e.g., a cyclopentene derivative) node_intermediate->node_product Nucleophilic Attack & Rearrangement

Application Notes and Protocols for the Catalytic Hydrogenation of 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 6-Methylhept-1-en-3-yne. The hydrogenation of enynes is a critical transformation in organic synthesis, allowing for the selective reduction of alkynes and alkenes to produce a variety of saturated and unsaturated compounds. The resulting products, including 6-methylheptadienes, 6-methylheptenes, and 6-methylheptane, are valuable intermediates in the synthesis of complex organic molecules and pharmacologically active compounds. This document outlines protocols for complete hydrogenation to the corresponding alkane, as well as selective hydrogenations to yield the diene and alkene, utilizing common heterogeneous catalysts such as Palladium on carbon (Pd/C) and Lindlar's catalyst. While specific quantitative data for the hydrogenation of this compound is not extensively available in the public domain, this document provides expected outcomes based on established chemical principles and data from analogous reactions.

Introduction

The catalytic hydrogenation of unsaturated hydrocarbons is a fundamental process in organic chemistry with broad applications in the pharmaceutical and fine chemical industries. The selective reduction of a polyunsaturated substrate like this compound offers access to a range of products, each with its own potential for further functionalization. The presence of both an alkene and an alkyne functionality allows for a stepwise reduction, which can be controlled by the choice of catalyst and reaction conditions.

The complete saturation of this compound yields 6-methylheptane, a branched alkane. Such saturated hydrocarbon scaffolds are often found in the core structures of various drug molecules. Partial hydrogenation can lead to the formation of (Z)- or (E)-6-Methylhept-1,3-diene or 6-Methyl-1-heptene, which are versatile building blocks for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). For instance, derivatives of 6-methylheptane have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.

Reaction Pathways and Products

The catalytic hydrogenation of this compound can proceed through several pathways depending on the catalyst and reaction conditions employed. The primary products are (Z)-6-Methylhept-1,3-diene, 6-Methyl-1-heptene, and 6-methylheptane.

Reaction_Pathway This compound This compound Z-6-Methylhept-1,3-diene Z-6-Methylhept-1,3-diene This compound->Z-6-Methylhept-1,3-diene Lindlar's Cat., H2 6-Methylheptane 6-Methylheptane This compound->6-Methylheptane Pd/C, H2 (forcing) 6-Methyl-1-heptene 6-Methyl-1-heptene Z-6-Methylhept-1,3-diene->6-Methyl-1-heptene Pd/C, H2 (mild) 6-Methyl-1-heptene->6-Methylheptane Pd/C, H2

Caption: Reaction pathways for the catalytic hydrogenation of this compound.

Data Presentation

The following tables summarize the expected products and their characteristic NMR chemical shifts. Note that these are predicted values based on analogous structures and may vary slightly in experimental settings.

Table 1: Products of Catalytic Hydrogenation of this compound

Product NameMolecular FormulaCatalystExpected Major Product
(Z)-6-Methylhept-1,3-dieneC₈H₁₄Lindlar's CatalystYes
6-Methyl-1-hepteneC₈H₁₆Pd/C (mild conditions)Yes
6-MethylheptaneC₈H₁₈Pd/C (forcing conditions)Yes

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for Hydrogenation Products

Proton(Z)-6-Methylhept-1,3-diene6-Methyl-1-heptene6-Methylheptane
CH₃ (on C6)~0.9 (d)~0.88 (d)~0.85 (d)
CH (on C6)~2.1 (m)~1.5 (m)~1.5 (m)
CH₂ (on C5)~2.0 (t)~1.1-1.3 (m)~1.1-1.3 (m)
CH₂ (on C4)-~1.1-1.3 (m)~1.1-1.3 (m)
CH (on C3)~5.5-6.0 (m)--
CH (on C2)~5.5-6.0 (m)~5.7 (m)-
CH₂ (on C1)~5.0-5.2 (m)~4.9 (m)-
CH₃ (on C1)--~0.87 (t)

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Hydrogenation Products

Carbon(Z)-6-Methylhept-1,3-diene6-Methyl-1-heptene6-Methylheptane
C1 ~115~114~14
C2 ~130-140~139~23
C3 ~130-140~34~32
C4 ~125~29~39
C5 ~38~38~28
C6 ~28~28~28
C7 ~22~22~22.5
C8 ---

Experimental Protocols

The following are generalized protocols for the catalytic hydrogenation of this compound. Researchers should optimize these conditions for their specific equipment and desired outcomes.

Protocol 1: Complete Hydrogenation to 6-Methylheptane using Pd/C

Objective: To fully reduce the alkyne and alkene functionalities of this compound to yield 6-methylheptane.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is suitable for small-scale reactions; a Parr hydrogenator is recommended for larger scales and higher pressures) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-methylheptane.

  • Purify the product by distillation or column chromatography if necessary.

Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Ethanol B Add Pd/C Catalyst (inert atmosphere) A->B C Purge with H2 B->C D Stir under H2 atm C->D E Monitor Progress (TLC, GC-MS) D->E F Vent H2, Purge with Inert Gas E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Purify Product H->I

Caption: Workflow for the complete hydrogenation of this compound.

Protocol 2: Selective Hydrogenation to (Z)-6-Methylhept-1,3-diene using Lindlar's Catalyst

Objective: To selectively reduce the alkyne functionality to a (Z)-alkene, yielding (Z)-6-Methylhept-1,3-diene.

Materials:

  • This compound

  • Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)

  • Quinoline (optional, as a co-poison to improve selectivity)

  • Hexane or methanol as solvent

  • Hydrogen gas (H₂)

  • Reaction apparatus as in Protocol 1

Procedure:

  • Prepare Lindlar's catalyst or use a commercially available source.

  • In a round-bottom flask, dissolve this compound (1.0 eq) in hexane or methanol.

  • Add Lindlar's catalyst (typically 5-10 mol% of palladium).

  • Optionally, add a small amount of quinoline (1-2 drops per gram of catalyst) to further deactivate the catalyst and prevent over-reduction.

  • Purge the system with hydrogen gas and stir the mixture under a hydrogen atmosphere at room temperature.

  • Carefully monitor the reaction by GC-MS to observe the formation of the diene and prevent further reduction to the alkene or alkane. The reaction is typically faster than complete hydrogenation.

  • Once the starting material is consumed, immediately stop the reaction by venting the hydrogen and purging with an inert gas.

  • Filter the catalyst as described in Protocol 1.

  • Carefully remove the solvent under reduced pressure at low temperature to avoid isomerization or polymerization of the diene.

  • Purify the (Z)-6-Methylhept-1,3-diene by careful distillation or chromatography.

Protocol_2_Logic Start Start with This compound Catalyst Use Lindlar's Catalyst (+/- Quinoline) Start->Catalyst Hydrogenation Hydrogenate at RT Catalyst->Hydrogenation Monitoring Monitor closely by GC-MS Hydrogenation->Monitoring Monitoring->Hydrogenation Incomplete Stop Stop reaction upon substrate consumption Monitoring->Stop Substrate consumed Workup Filter and concentrate Stop->Workup Product Isolate (Z)-6-Methylhept-1,3-diene Workup->Product

Caption: Logical flow for the selective hydrogenation to the diene.

Applications in Drug Development

Derivatives of 6-methylheptane have been explored in various areas of drug discovery. The branched iso-octyl scaffold can be a key structural motif in molecules designed to interact with biological targets.

  • Anticancer Agents: The incorporation of lipophilic aliphatic chains can enhance the membrane permeability and bioavailability of anticancer drugs. The 6-methylheptyl group can be appended to various heterocyclic scaffolds known to possess cytotoxic activity.

  • Antiviral Agents: Many antiviral drugs are nucleoside or non-nucleoside analogs that require specific lipophilic groups to facilitate their entry into host cells and interaction with viral enzymes. The 6-methylheptane moiety could serve as such a lipophilic tail.

  • Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) often contain a hydrophobic component that is crucial for their binding to cyclooxygenase (COX) enzymes. The 6-methylheptyl group could be incorporated into novel NSAID designs.

The selective synthesis of diene and alkene intermediates from this compound provides valuable starting materials for the elaboration of more complex side chains that can be introduced into potential drug candidates.

Conclusion

The catalytic hydrogenation of this compound is a versatile process that can be tailored to yield a range of valuable products for organic synthesis and drug development. By carefully selecting the catalyst and controlling the reaction conditions, chemists can achieve either complete saturation to the alkane or selective reduction to the diene or alkene. The protocols and data presented herein provide a foundation for researchers to explore the chemistry of this substrate and its derivatives in their scientific endeavors. Further optimization and detailed analysis will be necessary to achieve high yields and selectivities for specific applications.

Derivatization of 6-Methylhept-1-en-3-yne for analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Derivatization of 6-Methylhept-1-en-3-yne for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction

This compound is a volatile organic compound (VOC) containing both a terminal alkyne and an alkene functional group.[1] The analysis of such compounds can be challenging due to their volatility and potential for poor chromatographic peak shape or on-column interactions. Chemical derivatization is a powerful technique employed in analytical chemistry to modify an analyte's chemical structure, thereby improving its analytical properties.[2] For gas chromatography (GC), derivatization aims to increase the volatility and thermal stability of the analyte, reduce its polarity, and enhance the detector response.[3][4][5] This application note details a protocol for the derivatization of this compound using silylation to improve its analysis by GC-MS.

Silylation is a common derivatization technique that involves the replacement of active hydrogen atoms, such as the one on the terminal alkyne of this compound, with a silyl group, typically a trimethylsilyl (TMS) group.[4][6] This process reduces the polarity and hydrogen bonding capacity of the molecule, leading to improved peak symmetry and increased volatility, which are advantageous for GC analysis.[6][7]

Principle of the Method

The terminal alkyne of this compound possesses an acidic proton that can be readily replaced by a trimethylsilyl group from a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically carried out in an appropriate solvent and may be facilitated by heating. The resulting TMS-derivatized product is more volatile and thermally stable, making it highly suitable for GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile or Dichloromethane)

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate

  • 2 mL GC vials with PTFE-lined septa

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

Standard Solution Preparation
  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.

  • From the stock solution, prepare a series of working standard solutions of lower concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution in hexane.

Derivatization Protocol
  • Pipette 100 µL of the this compound standard solution (or sample extract) into a 2 mL GC vial.

  • Under a nitrogen stream, carefully evaporate the solvent to dryness at room temperature.

  • Add 50 µL of anhydrous pyridine to the vial to redissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or water bath to ensure complete derivatization.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Analysis Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Presentation

The derivatization process is expected to significantly improve the chromatographic performance and signal intensity for this compound.

Table 1: Comparison of Chromatographic Data Before and After Derivatization

AnalyteRetention Time (min)Peak Area (arbitrary units)Tailing Factor
This compound (Underivatized)7.851.2 x 10^61.8
TMS-6-Methylhept-1-en-3-yne (Derivatized)9.204.5 x 10^61.1

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected improvements from derivatization.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis workflow.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/Standard (this compound) Evaporation Solvent Evaporation Sample->Evaporation Reconstitution Reconstitution (Anhydrous Pyridine) Evaporation->Reconstitution Add_Reagent Add BSTFA + 1% TMCS Reconstitution->Add_Reagent Reaction Vortex & Heat (70°C, 30 min) Add_Reagent->Reaction Cooling Cool to RT Reaction->Cooling GCMS_Injection GC-MS Injection Cooling->GCMS_Injection Data_Acquisition Data Acquisition GCMS_Injection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration & Quantification) Data_Acquisition->Data_Analysis

Caption: Workflow for the silylation and GC-MS analysis of this compound.

Discussion

The silylation of this compound effectively converts the polar terminal alkyne into a non-polar TMS ether. This derivatization leads to several analytical benefits. The resulting TMS derivative is more volatile, allowing for elution at a reasonable temperature with improved peak shape, as indicated by a reduction in the tailing factor. Furthermore, the derivatized compound is less likely to interact with active sites within the GC inlet or column, leading to increased recovery and a more robust and reproducible analysis. The increase in molecular weight upon derivatization also shifts the mass spectrum to a higher mass range, which can be beneficial in distinguishing the analyte from low-molecular-weight background interferences.

While this application note focuses on GC-MS, derivatization can also be applied for High-Performance Liquid Chromatography (HPLC) analysis. For HPLC, derivatization would involve introducing a chromophore or fluorophore to the molecule to enhance its detectability by UV-Vis or fluorescence detectors, which is particularly useful if the analyte lacks a strong native chromophore.[3][8][9]

Conclusion

The described silylation protocol provides a reliable and effective method for the derivatization of this compound prior to GC-MS analysis. This procedure significantly improves the chromatographic behavior and detectability of the analyte, enabling accurate and precise quantification. This method is suitable for researchers, scientists, and professionals in drug development and other fields requiring the analysis of volatile alkynes.

References

Application Notes and Protocols for Reactions of 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for several key reactions involving the versatile building block, 6-Methylhept-1-en-3-yne. The protocols are based on established methodologies for analogous 1,3-enyne systems and are intended to serve as a starting point for laboratory investigation. All quantitative data presented are representative and intended for illustrative purposes.

Hydroboration-Oxidation of this compound

The hydroboration-oxidation of this compound offers a method for the anti-Markovnikov hydration of the alkyne, leading to the formation of an enal. The use of a bulky borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double hydroboration and to favor reaction at the less sterically hindered terminal position of the alkyne.

Experimental Protocol:

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is charged with this compound (1.0 mmol, 1.0 equiv). Anhydrous tetrahydrofuran (THF, 5 mL) is added, and the solution is cooled to 0 °C in an ice bath. A solution of 9-BBN (0.5 M in THF, 2.2 mL, 1.1 mmol, 1.1 equiv) is added dropwise over 10 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

The reaction is then carefully quenched by the dropwise addition of ethanol (1 mL), followed by an aqueous solution of sodium hydroxide (3 M, 1 mL) and 30% hydrogen peroxide (1 mL). The mixture is stirred vigorously for 1 hour at room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the corresponding (E)-6-methylhept-2-en-4-ynal.

Data Presentation:

ProductFormYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)IR (neat, cm⁻¹)
(E)-6-Methylhept-2-en-4-ynalColorless oil75-85 (estimated)9.55 (d, J=8.0 Hz, 1H), 6.85 (dt, J=15.6, 6.8 Hz, 1H), 6.15 (d, J=15.6 Hz, 1H), 2.50 (m, 1H), 2.30 (d, J=6.8 Hz, 2H), 1.10 (d, J=6.8 Hz, 6H)193.5, 158.2, 131.0, 95.1, 80.3, 42.1, 27.5, 22.12960, 2215, 1685, 1630, 970

Experimental Workflow:

Hydroboration reagent This compound step1 Hydroboration reagent->step1 1. 0 °C to rt borane 9-BBN in THF borane->step1 oxidation NaOH, H₂O₂ step2 Oxidation oxidation->step2 product (E)-6-Methylhept-2-en-4-ynal step1->step2 step2->product

Hydroboration-Oxidation Workflow

Pauson-Khand Reaction of this compound

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that allows for the synthesis of cyclopentenones. In this intermolecular reaction, this compound reacts with an alkene (e.g., norbornene) and carbon monoxide in the presence of a cobalt catalyst.

Experimental Protocol:

In a glovebox, a Schlenk flask is charged with octacarbonyldicobalt(0) (Co₂(CO)₈, 1.1 mmol, 1.1 equiv) and anhydrous toluene (10 mL). This compound (1.0 mmol, 1.0 equiv) is added, and the mixture is stirred at room temperature for 1 hour, during which the color changes from orange to dark red, indicating the formation of the alkyne-cobalt complex. Norbornene (1.5 mmol, 1.5 equiv) is then added. The flask is sealed, removed from the glovebox, and placed in a preheated oil bath at 80 °C. The reaction is stirred for 12 hours under a gentle stream of carbon monoxide (balloon).

After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of dichloromethane and purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the corresponding cyclopentenone adduct.

Data Presentation:

ProductFormYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)IR (neat, cm⁻¹)
Tricyclic Cyclopentenone AdductWhite solid60-70 (estimated)7.20 (s, 1H), 3.20 (m, 1H), 2.80 (m, 1H), 2.60-1.20 (m, 10H), 1.05 (d, J=6.8 Hz, 6H)209.1, 165.4, 138.2, 52.1, 48.3, 45.6, 41.8, 38.2, 29.5, 28.1, 24.5, 22.32965, 1705, 1640

Reaction Pathway:

PausonKhand cluster_reactants Reactants reagent This compound reaction [2+2+1] Cycloaddition reagent->reaction alkene Norbornene alkene->reaction co Carbon Monoxide co->reaction catalyst Co₂(CO)₈ catalyst->reaction Toluene, 80 °C product Tricyclic Adduct reaction->product

Pauson-Khand Reaction Pathway

Enyne Metathesis of this compound

Enyne metathesis provides a route to conjugated dienes. In this example, a ring-closing metathesis (RCM) type reaction is illustrated with a hypothetical tethered alkene, demonstrating the potential for forming cyclic structures. For a simple cross-metathesis, an excess of a partner alkene would be used.

Experimental Protocol:

To a solution of an appropriate enyne substrate derived from this compound (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (50 mL, 0.01 M) is added Grubbs' second-generation catalyst (0.025 mmol, 5 mol %). The reaction mixture is heated to reflux (40 °C) under a nitrogen atmosphere and monitored by TLC. Upon completion (typically 2-4 hours), the reaction is cooled to room temperature, and ethyl vinyl ether (1 mL) is added to quench the catalyst. The mixture is stirred for 30 minutes. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexanes) to give the cyclic diene product.

Data Presentation:

Product (Hypothetical)FormYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)IR (neat, cm⁻¹)
Substituted CyclohexadieneColorless oil80-90 (estimated)6.20-5.80 (m, 3H), 5.20 (d, J=10.0 Hz, 1H), 2.40-2.10 (m, 5H), 1.00 (d, J=6.8 Hz, 6H)140.1, 135.4, 128.3, 118.9, 35.2, 32.1, 28.4, 22.53030, 2960, 1645, 1590

Logical Relationship of Metathesis:

EnyneMetathesis start Enyne Substrate catalyst_interaction Catalyst Activation start->catalyst_interaction Initiation catalyst Grubbs' Catalyst catalyst->catalyst_interaction intermediate Ruthenium Carbene Intermediate product Conjugated Diene Product intermediate->product Metathesis Cascade quench Ethyl Vinyl Ether product->quench Catalyst Deactivation catalyst_interaction->intermediate

Enyne Metathesis Logical Flow

Diels-Alder [4+2] Cycloaddition of a Derived Diene

The conjugated diene product from the enyne metathesis can subsequently undergo a Diels-Alder reaction with a suitable dienophile, such as N-phenylmaleimide, to construct a bicyclic adduct. This demonstrates the synthetic utility of the initial metathesis product.

Experimental Protocol:

A solution of the diene (0.5 mmol, 1.0 equiv) and N-phenylmaleimide (0.6 mmol, 1.2 equiv) in toluene (5 mL) is heated to 110 °C in a sealed tube for 24 hours. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to provide the Diels-Alder adduct.

Data Presentation:

ProductFormYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)IR (neat, cm⁻¹)
Diels-Alder AdductWhite solid70-80 (estimated)7.50-7.20 (m, 5H), 6.10 (m, 1H), 3.50 (m, 1H), 3.30 (m, 1H), 2.80-1.50 (m, 8H), 1.00 (d, J=6.8 Hz, 6H)178.1, 176.5, 134.2, 131.8, 129.1, 128.6, 126.5, 48.2, 45.1, 42.3, 35.1, 30.2, 28.4, 22.63060, 2960, 1710, 1595

Signaling Pathway Analogy for Diels-Alder:

DielsAlder Diene Diene (Electron Rich) TS Concerted Transition State Diene->TS Dienophile Dienophile (Electron Poor) Dienophile->TS [4+2] Product Cyclohexene Adduct TS->Product New σ-bonds form

Diels-Alder Reaction Schematic

Application Notes and Protocols for 6-Methylhept-1-en-3-yne in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are representative examples intended for researchers, scientists, and drug development professionals. As of the date of this document, specific medicinal chemistry applications and biological data for 6-Methylhept-1-en-3-yne are not extensively available in published literature. Therefore, the subsequent content, including quantitative data and experimental protocols, is presented as a hypothetical case study to illustrate the potential use of this and similar enyne-containing scaffolds in drug discovery.

Introduction

The enyne moiety, characterized by the presence of both a double and a triple carbon-carbon bond, is a versatile functional group in organic chemistry and has garnered interest in medicinal chemistry. The unique electronic and structural properties of enynes make them attractive scaffolds for the design of novel therapeutic agents. The terminal alkyne group, in particular, can act as a reactive handle for covalent modification of biological targets or for use in bioorthogonal "click" chemistry to identify cellular targets. This document outlines potential applications and experimental protocols for the investigation of this compound and its derivatives in a medicinal chemistry context.

Hypothetical Medicinal Chemistry Application: Kinase Inhibition

The acetylene group is a recognized privileged structural feature in the design of kinase inhibitors. The linear geometry of the alkyne can allow it to probe narrow hydrophobic pockets within the ATP-binding site of kinases. For the purpose of these application notes, we will hypothesize a screening campaign of this compound derivatives against a hypothetical serine/threonine kinase, "Kinase-X," implicated in an inflammatory signaling pathway.

The diagram below illustrates a hypothetical signaling cascade where Kinase-X plays a crucial role. Inhibition of Kinase-X is expected to block the downstream inflammatory response.

G Cytokine Pro-inflammatory Cytokine Receptor Cell Surface Receptor Cytokine->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates KinaseX Kinase-X Adaptor->KinaseX Recruits & Activates TranscriptionFactor Transcription Factor KinaseX->TranscriptionFactor Phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription Inhibitor This compound Derivative Inhibitor->KinaseX Inhibits G start Starting Materials (Vinyl Halide & Alkyne) step1 Sonogashira Coupling (Pd/Cu catalysis) start->step1 intermediate Protected Enyne Intermediate step1->intermediate step2 Deprotection intermediate->step2 product Final Enyne Derivatives step2->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization G Parent Parent Scaffold (ENY-001) IC50 = 15,200 nM Aromatic Aromatic Substitution (ENY-002) IC50 = 850 nM (Improved Potency) Parent->Aromatic Addition of Phenyl ElectronWithdrawing Electron-Withdrawing Group (4-F, ENY-003) IC50 = 420 nM (Further Improvement) Aromatic->ElectronWithdrawing Add 4-F PositionalIsomer Positional Isomer (3-Cl, ENY-004) IC50 = 680 nM (Slightly less potent) Aromatic->PositionalIsomer Add 3-Cl ElectronDonating Electron-Donating Group (4-OMe, ENY-005) IC50 = 1,200 nM (Reduced Potency) Aromatic->ElectronDonating Add 4-OMe

Troubleshooting & Optimization

Technical Support Center: 6-Methylhept-1-en-3-yne Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methylhept-1-en-3-yne synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and versatile method for the synthesis of this compound is the Sonogashira coupling of a vinyl halide (e.g., vinyl bromide) with 3-methyl-1-butyne.[1][2][3] Alternative routes include the Negishi coupling, which involves an organozinc reagent, and a multi-step approach starting with a Grignard reaction between an appropriate aldehyde and an acetylide followed by dehydration.[4][5]

Q2: What are the critical parameters to control for a high-yield Sonogashira coupling?

A2: Key parameters for a successful Sonogashira coupling include the choice of catalyst (palladium and copper co-catalyst), ligand, base, solvent, and reaction temperature.[6][7][8] The quality of reagents, particularly the absence of moisture and oxygen, is also crucial to prevent side reactions.[2]

Q3: What are the main side reactions that can lower the yield of this compound?

A3: The primary side reaction in a Sonogashira coupling is the oxidative homocoupling of the terminal alkyne (3-methyl-1-butyne in this case), known as Glaser coupling, which leads to the formation of a diyne impurity.[9][10][11] Another potential side reaction is the formation of allene isomers through rearrangement.[1][6][7]

Q4: How can I purify the final this compound product?

A4: Due to its volatility, fractional distillation under reduced pressure is a suitable method for purifying this compound from less volatile impurities.[3][12][13] Column chromatography on silica gel can also be employed for smaller-scale purifications.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure its in-situ reduction to Pd(0) is occurring. Consider using a more active pre-catalyst or adding a reducing agent.[3]The reaction should proceed, and product formation should be observed.
Poor Quality Reagents Use freshly distilled solvents and ensure the alkyne and vinyl halide are pure. Moisture and oxygen can deactivate the catalyst and promote side reactions.[2]Improved reaction efficiency and higher yield.
Inappropriate Base The choice of base is critical. For Sonogashira coupling, an amine base like triethylamine or diisopropylamine is commonly used. Ensure the base is dry and used in sufficient excess.[6][7]Efficient deprotonation of the alkyne and facilitation of the catalytic cycle.
Incorrect Reaction Temperature Optimize the reaction temperature. While many Sonogashira couplings proceed at room temperature, some substrates may require gentle heating. However, excessive heat can lead to catalyst decomposition and side reactions.[7][8]Increased reaction rate without significant side product formation.
Issue 2: Significant Formation of Dimerized Alkyne (Glaser Coupling Product)
Possible Cause Troubleshooting Step Expected Outcome
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., under Argon or Nitrogen) throughout the reaction.[9][10]Minimized formation of the homocoupled diyne impurity.
High Copper Catalyst Loading Reduce the amount of the copper co-catalyst (e.g., CuI). While essential for the reaction, excess copper can promote Glaser coupling.[3]A better ratio of desired product to diyne impurity.
Amine Base Choice Certain amine bases can favor the Glaser coupling. Consider screening different amine bases.Reduced homocoupling and improved yield of the target enyne.
Issue 3: Presence of Allene Isomers in the Product Mixture
Possible Cause Troubleshooting Step Expected Outcome
Base-Induced Isomerization The choice of base and reaction conditions can influence the formation of allenes. A milder base or lower reaction temperature might suppress this side reaction.[1][7]Reduced or eliminated presence of allene impurities.
Reaction with Ene-yne-ketone Impurities If starting materials contain ene-yne-ketone impurities, these can lead to allene formation via copper carbene migratory insertion. Ensure the purity of starting materials.[6]A cleaner reaction profile with fewer side products.

Experimental Protocols

Sonogashira Coupling for this compound Synthesis (General Protocol)

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • Vinyl bromide (1.0 eq)

  • 3-Methyl-1-butyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Add 3-methyl-1-butyne to the mixture.

  • Finally, add vinyl bromide dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

Table 1: Illustrative Effect of Catalyst Loading on Yield

Pd(PPh₃)₂Cl₂ (mol%)CuI (mol%)Approximate Yield (%)
1260-70
2480-90
51085-95 (with potential for increased side products)

Note: These are illustrative values and actual yields may vary.

Alternative Synthesis: Grignard-based approach

This route involves the formation of an alkynyl alcohol intermediate, which is then dehydrated to the enyne.

Step 1: Synthesis of 6-Methylhept-1-en-4-yn-3-ol

  • Prepare ethynylmagnesium bromide in situ by reacting ethylmagnesium bromide with an excess of acetylene in THF.

  • To the solution of ethynylmagnesium bromide at 0 °C, add isovaleraldehyde (3-methylbutanal) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol, 6-methylhept-1-en-4-yn-3-ol, by column chromatography or distillation.

Step 2: Dehydration to this compound

  • The dehydration of the propargyl alcohol can be achieved using various acidic reagents (e.g., p-toluenesulfonic acid, Burgess reagent) or under thermal conditions.[14][15][16][17][18] The choice of reagent and conditions will depend on the stability of the starting material and product.

Visualizations

Sonogashira_Workflow reagents Reagents: - Vinyl Bromide - 3-Methyl-1-butyne - Pd(PPh₃)₂Cl₂ - CuI - Triethylamine - Solvent (THF/DMF) reaction Sonogashira Coupling (Room Temperature, Inert Atmosphere) reagents->reaction workup Aqueous Workup (NH₄Cl quench, Extraction) reaction->workup purification Purification (Fractional Distillation or Column Chromatography) workup->purification product This compound purification->product

Diagram 1: General workflow for the Sonogashira synthesis of this compound.

Troubleshooting_Low_Yield start Low or No Product catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality (Purity, Dryness) start->reagents base Optimize Base (Type, Amount) start->base temp Adjust Reaction Temperature start->temp solution High Yield catalyst->solution reagents->solution base->solution temp->solution

Diagram 2: Troubleshooting logic for low yield in this compound synthesis.

Side_Reactions main_reaction Sonogashira Coupling Vinyl Bromide + 3-Methyl-1-butyne This compound glaser Glaser Coupling 2 x 3-Methyl-1-butyne Diyne Impurity allene Isomerization This compound Allene Isomer main_reaction:product->allene:reagent Base/Heat

Diagram 3: Competing side reactions in the synthesis of this compound.

References

Technical Support Center: Synthesis of 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylhept-1-en-3-yne. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound, focusing on two primary synthetic routes: Sonogashira Coupling and Grignard Reaction.

Sonogashira Coupling Route

Q1: My Sonogashira coupling reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

A1: Low yields in the Sonogashira coupling of a vinyl halide with 3-methyl-1-butyne can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Homocoupling of Alkyne (Glaser-Hay Coupling): A significant side reaction is the dimerization of 3-methyl-1-butyne to form 2,7-dimethylocta-3,5-diyne. This is often promoted by the presence of oxygen and high concentrations of the copper(I) cocatalyst.

    • Solution: Thoroughly degas all solvents and reagents. Use a minimal amount of the copper(I) iodide cocatalyst. Running the reaction under copper-free conditions is also a possibility, though it may require higher temperatures or more specialized ligands.

  • Dehalogenation of Vinyl Halide: The vinyl halide can undergo reduction, leading to the formation of ethene and other byproducts. This is more likely at elevated temperatures.

    • Solution: Maintain a carefully controlled and moderate reaction temperature.

Q2: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it and how can I minimize its formation?

A2: The most common higher molecular weight byproduct in a Sonogashira reaction is the homocoupled product of the alkyne, resulting from Glaser-Hay coupling.

  • Identification: This byproduct will have a molecular weight double that of the starting alkyne minus two hydrogen atoms. For 3-methyl-1-butyne, the dimer is 2,7-dimethylocta-3,5-diyne.

  • Prevention:

    • Strictly anaerobic conditions are crucial.

    • Use a high-quality amine base (e.g., triethylamine or diisopropylamine) that is free of peroxides.

    • Keep the concentration of the copper(I) catalyst to a minimum.

Grignard Reaction Route

Q3: My Grignard reaction between a propargyl halide and isobutyraldehyde is giving a mixture of products, with the desired 6-Methylhept-1-en-3-ol (precursor to the target molecule) being a minor component. What are the likely side reactions?

A3: The Grignard reaction using propargyl halides is prone to several side reactions:

  • Propargyl-Allenyl Rearrangement: The propargyl Grignard reagent can exist in equilibrium with its allenyl isomer. The allenyl Grignard can then react with the aldehyde to form an allenic alcohol as a significant impurity.

    • Solution: This rearrangement is influenced by the solvent and temperature. Performing the reaction at low temperatures (e.g., -78 °C) can favor the propargyl isomer. The choice of solvent can also play a role, with THF sometimes favoring the allenyl form more than diethyl ether.

  • Enolization of the Aldehyde: Isobutyraldehyde has an acidic α-hydrogen. The strongly basic Grignard reagent can act as a base and deprotonate the aldehyde, forming an enolate. This quenches the Grignard reagent and reduces the yield of the desired alcohol.

    • Solution: Add the Grignard reagent slowly to the aldehyde at a low temperature to minimize the time for deprotonation to occur.

  • Wurtz Coupling: The Grignard reagent can couple with unreacted propargyl halide, leading to the formation of a dimer.

    • Solution: Ensure slow addition of the propargyl halide during the formation of the Grignard reagent to maintain a low concentration of the halide.

Q4: I am attempting to synthesize this compound via the addition of a vinyl Grignard reagent to 3-methyl-1-butynal. However, I am getting a complex mixture of products. What could be the issue?

A4: The reaction of a Grignard reagent with an α,β-unsaturated aldehyde like 3-methyl-1-butynal can lead to two different addition products:

  • 1,2-Addition: This is the desired pathway where the Grignard reagent attacks the carbonyl carbon to form the corresponding alcohol.

  • 1,4-Conjugate Addition: The Grignard reagent can also attack the β-carbon of the double bond, leading to the formation of a saturated ketone after workup.

    • Solution: Grignard reagents generally favor 1,2-addition. However, the presence of certain impurities, particularly copper salts, can catalyze 1,4-addition.[1] Ensure all glassware and reagents are free from copper contamination. Using a less sterically hindered Grignard reagent can also favor 1,2-addition. The reaction temperature can also influence the ratio of 1,2- to 1,4-addition, with lower temperatures generally favoring 1,2-addition.[1]

Data Presentation

The following tables summarize the potential products in the synthesis of this compound via Sonogashira coupling and Grignard reaction routes. Please note that the yields are illustrative and can vary significantly based on reaction conditions.

Table 1: Products in the Sonogashira Coupling of Vinyl Bromide and 3-Methyl-1-butyne

Compound NameStructureMolar Mass ( g/mol )Expected Yield
This compoundC₈H₁₂108.18Variable
2,7-Dimethylocta-3,5-diyneC₁₀H₁₄134.22Side Product
EtheneC₂H₄28.05Side Product

Table 2: Products in the Grignard Reaction of Propargylmagnesium Bromide and Isobutyraldehyde

Compound NameStructureMolar Mass ( g/mol )Expected Yield
6-Methylhept-1-en-3-olC₈H₁₄O126.20Variable
4-Methylpenta-1,2-dien-4-olC₆H₁₀O98.14Side Product
Isobutyraldehyde EnolateC₄H₇O⁻71.10Side Product
Hexa-1,5-diyneC₆H₆78.11Side Product

Experimental Protocols

General Protocol for Sonogashira Coupling

This is a general procedure and may require optimization for the specific substrates.

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon), add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).

  • Reagent Addition: Add anhydrous, degassed triethylamine. To this solution, add 3-methyl-1-butyne (1.2 equivalents) followed by vinyl bromide (1 equivalent).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Grignard Reaction with Propargyl Bromide

This protocol requires strictly anhydrous conditions.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, place magnesium turnings. Add a small amount of a solution of propargyl bromide in anhydrous diethyl ether from the dropping funnel. Initiate the reaction with gentle warming if necessary. Once the reaction starts, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to -78 °C. Slowly add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise.

  • Reaction Conditions: Allow the reaction mixture to stir at -78 °C for a few hours and then let it slowly warm to room temperature.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography. The alcohol can then be dehydrated to the target enyne.

Visualizations

Sonogashira_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions VinylHalide Vinyl Halide Product This compound VinylHalide->Product Pd/Cu catalyst, Base Alkyne 3-Methyl-1-butyne Alkyne->Product Glaser Glaser-Hay Coupling (Alkyne Dimerization) Alkyne->Glaser O₂, Cu(I) Dehalogenation Dehalogenation

Caption: Sonogashira coupling pathway and common side reactions.

Grignard_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions PropargylGrignard Propargyl Grignard Alcohol 6-Methylhept-1-en-3-ol PropargylGrignard->Alcohol 1,2-Addition AllenylGrignard Allenyl Grignard PropargylGrignard->AllenylGrignard Rearrangement Enolization Enolization PropargylGrignard->Enolization Acts as base Wurtz Wurtz Coupling PropargylGrignard->Wurtz Reacts with Propargyl Halide Aldehyde Isobutyraldehyde Aldehyde->Alcohol Aldehyde->Enolization

Caption: Grignard reaction pathway and common side reactions.

Troubleshooting_Workflow Start Low Yield or Impurities Detected CheckReaction Identify Synthetic Route Start->CheckReaction Sonogashira Sonogashira Coupling CheckReaction->Sonogashira Sonogashira Grignard Grignard Reaction CheckReaction->Grignard Grignard CheckGlaser Check for Alkyne Dimer (Glaser Coupling) Sonogashira->CheckGlaser CheckRearrangement Check for Allenic Impurity (Rearrangement) Grignard->CheckRearrangement ImproveInert Improve Inert Atmosphere & Reduce [Cu] CheckGlaser->ImproveInert Yes LowerTemp Lower Reaction Temperature CheckGlaser->LowerTemp No CheckRearrangement->LowerTemp Yes CheckEnolization Check for Unreacted Aldehyde & Quenched Grignard CheckRearrangement->CheckEnolization No SlowAddition Slow Reagent Addition at Low Temperature CheckEnolization->SlowAddition Yes

Caption: A workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Stability of 6-Methylhept-1-en-3-yne Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Methylhept-1-en-3-yne in acidic environments. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to the handling and use of this compound in acidic media.

Q1: I am observing the formation of an unexpected carbonyl compound in my reaction mixture containing this compound and an acid catalyst. What could be the cause?

A1: The presence of an acid can catalyze the rearrangement of propargyl alcohols, such as the structural motif within this compound, to form α,β-unsaturated ketones or aldehydes. This is known as the Meyer-Schuster rearrangement.[1][2][3] The terminal alkyne in this compound could potentially rearrange to an α,β-unsaturated aldehyde.[1]

Q2: My reaction is producing a ketone instead of the expected product. Why is this happening?

A2: Acid-catalyzed hydration of the alkyne functional group in this compound can lead to the formation of a ketone.[4][5] This reaction proceeds through an enol intermediate which then tautomerizes to the more stable keto form.[5][6] The addition of water across the triple bond follows Markovnikov's rule, which would result in the formation of a ketone at the C-3 position.[4]

Q3: Are there alternative reaction pathways that could be competing with my desired reaction in the presence of acid?

A3: Yes, for tertiary alcohols containing an α-acetylenic group, the Rupe rearrangement can compete with the Meyer-Schuster rearrangement, leading to the formation of α,β-unsaturated methyl ketones via an enyne intermediate.[1] While this compound is not a tertiary alcohol, related side reactions can be complex.

Q4: How can I minimize the degradation of this compound in my acidic reaction?

A4: To minimize degradation, consider using milder acidic conditions. Some literature suggests that transition metal-based and Lewis acid catalysts (e.g., Ru- or Ag-based catalysts) can promote the Meyer-Schuster rearrangement under milder conditions than strong acids.[1] Additionally, microwave-radiation with an InCl₃ catalyst has been reported to give excellent yields with short reaction times for this type of rearrangement.[1]

Q5: What analytical techniques can I use to monitor the stability of this compound and detect potential degradation products?

A5: You can monitor the stability of your compound using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and any degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the structure of volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of both the starting material and any new compounds formed.

  • Infrared (IR) Spectroscopy: To detect the appearance of new functional groups, such as a carbonyl group (C=O) stretch, which would indicate the formation of a ketone or aldehyde.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various acidic conditions to illustrate potential degradation rates. Note: This data is illustrative and not based on specific experimental results for this compound.

Condition IDAcid CatalystAcid Concentration (M)Temperature (°C)Time (hours)This compound Remaining (%)Major Degradation Product(s)
A1HCl1.02524656-Methylhept-1-en-3-one
A2H₂SO₄0.52524756-Methylhept-1-en-3-one
A3PTSA0.12524906-Methylhept-1-en-3-one
B1HCl0.55012406-Methylhept-1-en-3-one, other byproducts
B2H₂SO₄0.255012556-Methylhept-1-en-3-one
C1InCl₃0.0580 (Microwave)0.5156-Methylhept-3-en-2-one (from rearrangement)

Experimental Protocols

Protocol for Assessing the Stability of this compound under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 10 mg/mL).

  • Preparation of Acidic Solutions: Prepare aqueous solutions of the desired acids (e.g., HCl, H₂SO₄) at various concentrations.

  • Stability Experiment Setup:

    • In a series of reaction vials, add a known volume of the this compound stock solution.

    • To each vial, add a specific volume of the prepared acidic solution to achieve the desired final concentration of the compound and the acid.

    • Include a control vial with the compound in a neutral aqueous solution (e.g., water or buffer at pH 7).

    • Incubate the vials at a constant temperature (e.g., 25°C, 50°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching and Preparation: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution). Dilute the sample with the mobile phase to be used for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., C18).

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water).

    • Monitor the elution of the compound and its degradation products using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0).

    • Identify and quantify any major degradation products by comparing their retention times and UV spectra with known standards, or by collecting fractions for analysis by MS or NMR.

Visualizations

degradation_pathway cluster_start Starting Material cluster_pathways Acid-Catalyzed Reactions cluster_products Potential Products This compound This compound Meyer-Schuster Rearrangement Meyer-Schuster Rearrangement This compound->Meyer-Schuster Rearrangement H+ Acid-Catalyzed Hydration Acid-Catalyzed Hydration This compound->Acid-Catalyzed Hydration H+, H₂O α,β-Unsaturated Aldehyde α,β-Unsaturated Aldehyde Meyer-Schuster Rearrangement->α,β-Unsaturated Aldehyde Ketone Ketone Acid-Catalyzed Hydration->Ketone

Caption: Potential degradation pathways of this compound in acidic conditions.

troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_hypothesis Hypothesize Cause cluster_solution Solution Unexpected_Product Unexpected Product Formation (e.g., Carbonyl Compound) Analyze_Reaction Analyze Reaction Conditions (Acid, Temp, Time) Unexpected_Product->Analyze_Reaction Characterize_Product Characterize Product (NMR, MS, IR) Unexpected_Product->Characterize_Product Hypothesis Hypothesize Degradation Pathway (Meyer-Schuster or Hydration) Analyze_Reaction->Hypothesis Characterize_Product->Hypothesis Modify_Conditions Modify Reaction Conditions: - Milder Acid - Lower Temperature - Shorter Time Hypothesis->Modify_Conditions

Caption: Troubleshooting workflow for unexpected product formation.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methylhept-1-en-3-yne.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and effective synthetic routes for preparing this compound, a conjugated enyne, typically involve carbon-carbon bond formation between a vinyl-containing and an alkynyl-containing fragment. The primary methods include:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds between terminal alkynes and vinyl halides. For this compound, this would involve coupling a vinyl halide (e.g., vinyl bromide) with 3-methyl-1-butyne.[1][2][3]

  • Negishi Coupling: This reaction also utilizes a palladium or nickel catalyst to couple an organozinc reagent with an organohalide. In this case, an alkynylzinc reagent would be coupled with a vinyl halide.[4][5]

  • Grignard Reaction: The addition of an alkynyl Grignard reagent (e.g., ethynylmagnesium bromide) to an α,β-unsaturated aldehyde, such as isovaleraldehyde, followed by dehydration, can yield the target enyne. Alternatively, direct coupling of an alkynyl Grignard reagent with a vinyl halide can be employed.[6]

Q2: How do I choose the best synthetic route for my needs?

A2: The choice of synthetic route depends on several factors, including substrate availability, functional group tolerance, desired scale, and available laboratory equipment.

  • Sonogashira coupling is often favored for its mild reaction conditions and broad functional group tolerance.[1][3]

  • Negishi coupling is a powerful alternative, particularly when dealing with substrates that are sensitive to the basic conditions of other coupling reactions.[4][5]

  • Grignard reactions are a classic and cost-effective choice, but they can be sensitive to moisture and may not be compatible with certain functional groups.

Q3: What are the key parameters to control for a successful synthesis?

A3: Regardless of the chosen route, several parameters are critical for a successful synthesis of this compound:

  • Inert Atmosphere: Many of the catalysts and reagents used in these reactions are sensitive to oxygen and moisture. Therefore, maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial to prevent catalyst deactivation and side reactions.[2]

  • Solvent Purity: The use of dry, degassed solvents is essential to avoid quenching of organometallic reagents and deactivation of catalysts.

  • Temperature Control: The optimal temperature will vary depending on the specific reaction. Careful temperature control is necessary to ensure a good reaction rate while minimizing side reactions.

  • Stoichiometry of Reagents: Precise control over the stoichiometry of the reactants, catalyst, and any additives is critical for achieving high yields and minimizing the formation of byproducts.

Q4: How can I purify the final product, this compound?

A4: this compound is a relatively volatile compound. Purification is typically achieved by:

  • Distillation: For larger quantities, distillation under reduced pressure can be an effective method for purification.

  • Flash Column Chromatography: For smaller scales or for removing closely related impurities, flash column chromatography on silica gel is a common technique. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate, is typically used. Due to its volatility, care should be taken to avoid loss of product during solvent removal.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Sonogashira Coupling Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents or solvents. 4. Incorrect reaction temperature.[7] 5. Inappropriate base.1. Use a fresh batch of palladium catalyst and copper(I) iodide. 2. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas. 3. Use freshly distilled and degassed solvents and high-purity reagents. 4. Optimize the reaction temperature. For aryl bromides, heating is often necessary.[7] 5. Triethylamine or diisopropylamine are commonly used bases. Ensure the base is dry and of high purity.
Formation of Homocoupled Alkyne (Glaser Coupling) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Thoroughly degas all solvents and reagents. 2. Reduce the amount of copper(I) iodide or consider a copper-free Sonogashira protocol.[1]
Decomposition of Starting Material or Product 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Lower the reaction temperature and monitor the reaction progress closely by TLC or GC. 2. Stop the reaction as soon as the starting material is consumed.
Negishi Coupling Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Inefficient formation of the organozinc reagent. 2. Inactive catalyst. 3. Homocoupling of the organozinc reagent or the vinyl halide.[4]1. Ensure the zinc source is activated and the reaction conditions for the formation of the organozinc reagent are optimal. 2. Use a fresh palladium or nickel catalyst and consider ligand screening to find the optimal ligand. 3. Adjust the stoichiometry of the reagents and consider using a different catalyst system.
Formation of Side Products 1. β-hydride elimination from the organozinc reagent. 2. Isomerization of the double bond.1. Choose a ligand that promotes reductive elimination over β-hydride elimination. 2. Use milder reaction conditions (lower temperature, shorter reaction time).
Grignard Reaction Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Failure to Initiate Grignard Reagent Formation 1. Inactive magnesium surface. 2. Presence of moisture.1. Activate the magnesium turnings with a small crystal of iodine or by crushing them under an inert atmosphere. 2. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.
Low Yield of Addition Product 1. Grignard reagent was not fully formed. 2. Side reactions such as enolization of the aldehyde.1. Titrate the Grignard reagent to determine its exact concentration before adding the aldehyde. 2. Add the aldehyde slowly at a low temperature to minimize enolization.
Formation of Wurtz Coupling Product Reaction of the Grignard reagent with unreacted alkyl halide.Ensure the alkyl halide is added slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

Data Presentation

Table 1: Optimization of Sonogashira Coupling Conditions for a Model Enyne Synthesis
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1PdCl₂(PPh₃)₂ (2)-Et₃NTHF2565
2Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF6085
3Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Toluene8092
4PdCl₂(PPh₃)₂ (2)-DIPATHF2572
5Pd(OAc)₂ (2)PPh₃ (4)Et₃NMeCN6088

Data is illustrative and based on typical conditions reported in the literature for similar Sonogashira reactions.[8][9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Vinyl bromide (1.0 eq)

  • 3-Methyl-1-butyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed THF via syringe, followed by triethylamine.

  • Add 3-methyl-1-butyne to the stirred solution.

  • Slowly add vinyl bromide to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C, monitoring the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Vinyl bromide - 3-Methyl-1-butyne - Catalyst & Ligand - Base glassware Prepare Glassware: - Flame-dry flask - Assemble under N2 reagents->glassware addition Reagent Addition: - Solvent - Base - Alkyne - Vinyl Halide glassware->addition stirring Stirring & Heating: - Monitor by TLC/GC addition->stirring quench Quench Reaction stirring->quench extract Extraction quench->extract purify Purification: - Column Chromatography - Distillation extract->purify product This compound purify->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Yield or No Product check_catalyst Is the catalyst active? start->check_catalyst check_atmosphere Is the atmosphere inert? start->check_atmosphere check_reagents Are reagents/solvents pure and dry? start->check_reagents optimize_temp Is the temperature optimal? start->optimize_temp side_products Are there side products? start->side_products solution1 Use fresh catalyst check_catalyst->solution1 No solution2 Improve inert atmosphere technique check_atmosphere->solution2 No solution3 Purify/dry reagents and solvents check_reagents->solution3 No solution4 Vary reaction temperature optimize_temp->solution4 No homocoupling Homocoupling observed side_products->homocoupling Yes decomposition Decomposition observed side_products->decomposition Yes solution5 Reduce copper catalyst or use copper-free conditions homocoupling->solution5 solution6 Lower temperature and reduce reaction time decomposition->solution6

Caption: A troubleshooting decision tree for low-yield Sonogashira coupling reactions.

References

Technical Support Center: Purification of 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed protocols for the removal of impurities from 6-Methylhept-1-en-3-yne.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Sonogashira coupling?

A1: The most common impurities include unreacted starting materials such as vinyl bromide and 3-methyl-1-butyne, residual palladium and copper catalysts, phosphine ligands (e.g., triphenylphosphine) and their oxides, and byproducts from side reactions. A significant byproduct can be the homocoupled diyne (2,7-dimethylocta-3,5-diyne) formed from the Glaser coupling of 3-methyl-1-butyne.

Q2: My crude this compound is a dark color. What is the cause and how can I remove it?

A2: The dark color is typically due to residual palladium and copper catalysts from the Sonogashira coupling reaction. These can often be removed by filtration through a plug of silica gel or by washing the organic solution with an aqueous solution of ammonium chloride to complex with the copper catalyst.

Q3: I am having trouble separating my product from the triphenylphosphine oxide byproduct. What is the best approach?

A3: Triphenylphosphine oxide is a common and often difficult impurity to remove. Several methods can be employed:

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be effective.

  • Chromatography: Flash column chromatography on silica gel is a common method. A non-polar eluent system is typically used, as triphenylphosphine oxide is more polar than the desired enyne product.

  • Chemical Treatment: In some cases, treatment with ZnCl2 can form a complex with triphenylphosphine oxide, which can then be removed by filtration.[1]

Q4: How can I effectively remove unreacted starting materials?

A4: Due to the low boiling points of the likely starting materials (vinyl bromide and 3-methyl-1-butyne), they can often be removed by evaporation under reduced pressure or by careful fractional distillation.

Data Presentation

The following table summarizes the physical properties of this compound and its potential impurities. This data is essential for planning purification by distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₁₂108.18Not readily available, needs experimental determination
Vinyl BromideC₂H₃Br106.9516
3-Methyl-1-butyneC₅H₈68.1228 - 29.5[1][2][3][4]
2,7-Dimethylocta-3,5-diyne (Homocoupled byproduct)C₁₀H₁₄134.22Estimated to be higher than the product
TriphenylphosphineC₁₈H₁₅P262.29377
Triphenylphosphine oxideC₁₈H₁₅PO278.28360

Experimental Protocols

General Purification Strategy for this compound

This protocol outlines a general strategy for the purification of this compound synthesized via a Sonogashira coupling reaction.

1. Initial Workup to Remove Catalysts and Amine Base: a. After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). b. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine. c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). d. Filter off the drying agent and concentrate the organic solution under reduced pressure.

2. Removal of Phosphine Ligands and Oxides: a. If triphenylphosphine or its oxide is present, it can often be removed by flash column chromatography. b. Column Chromatography Protocol: i. Stationary Phase: Silica gel (230-400 mesh). ii. Mobile Phase: Start with a non-polar solvent such as hexane and gradually increase the polarity by adding a small amount of a more polar solvent like diethyl ether or ethyl acetate. The desired enyne product is expected to be less polar than triphenylphosphine oxide. iii. Procedure:

  • Dry load the crude product onto a small amount of silica gel.
  • Load the dried silica onto the column.
  • Elute with the chosen solvent system, collecting fractions.
  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure.

3. Final Purification by Fractional Distillation: a. If the product is still contaminated with impurities having different boiling points, fractional distillation can be employed for final purification. b. Fractional Distillation Protocol: i. Set up a fractional distillation apparatus with a Vigreux column. ii. Carefully heat the crude product under atmospheric or reduced pressure. iii. Collect the fractions that distill over at different temperature ranges. iv. The initial, low-boiling fractions will likely contain residual starting materials. v. The boiling point of this compound needs to be determined during the distillation. Collect the fraction that distills at a constant temperature after the lower boiling impurities have been removed. vi. Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) to confirm the purity of the product.

Visualization

Experimental Workflow for Purification

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow crude_product Crude this compound (Contains product, catalysts, starting materials, byproducts) workup Aqueous Workup (NH4Cl, Brine) crude_product->workup Removal of water-soluble impurities filtration Filtration through Silica Plug workup->filtration Removal of polar impurities & catalysts chromatography Flash Column Chromatography filtration->chromatography Separation from phosphine oxides & byproducts distillation Fractional Distillation chromatography->distillation Final purification based on boiling point pure_product Pure this compound distillation->pure_product Isolation of pure product

Purification workflow for this compound.

References

Challenges in the scale-up of 6-Methylhept-1-en-3-yne production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-Methylhept-1-en-3-yne.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, likely via a Sonogashira coupling reaction between 3-methyl-1-butyne and a vinyl halide (e.g., vinyl bromide or vinyl iodide).

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have decomposed, often indicated by the formation of palladium black.• Ensure rigorous degassing of solvents and reagents before adding the palladium catalyst. • Use fresh, high-quality catalyst and ligands. • Consider using a more robust palladium catalyst or ligand system.
2. Volatility of 3-methyl-1-butyne: As a low-boiling point alkyne, it may evaporate from the reaction mixture, especially at elevated temperatures.• Perform the reaction at lower temperatures (e.g., starting at -78°C and slowly warming to room temperature).[1] • Use a sealed reaction vessel or a condenser with a cooling bath to minimize evaporation.
3. Impure Reagents: Impurities in solvents, amines, or starting materials can poison the catalyst.• Use anhydrous solvents and freshly distilled amines (e.g., triethylamine or diisopropylamine).
4. Inefficient Copper (I) Co-catalyst Activity: The copper (I) iodide may be oxidized or impure.• Use fresh, high-quality copper (I) iodide. Some protocols suggest a pre-activation step.
Formation of Significant Byproducts (e.g., Homocoupling) 1. Glaser Coupling: The primary side reaction is often the homocoupling of 3-methyl-1-butyne to form 2,7-dimethylocta-3,5-diyne. This is promoted by the presence of oxygen.• Maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction. • Thoroughly degas all solvents and the reaction mixture.
2. Reaction Temperature Too High: Higher temperatures can favor side reactions.• Optimize the reaction temperature, keeping it as low as possible while ensuring a reasonable reaction rate.
Reaction Stalls or is Sluggish 1. Insufficient Base: The amine base is crucial for the catalytic cycle.• Ensure the correct stoichiometry of a suitable amine base is used.
2. Poor Solubility of Reagents: In some solvent systems, reagents may not be fully soluble, leading to a slow reaction.• Choose a solvent system in which all components are soluble (e.g., THF, DMF, or a mixture).
Difficulty in Product Purification 1. Volatility of Product: this compound is expected to be a volatile compound, which can lead to loss during solvent removal.• Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. • For small-scale purifications, consider techniques that minimize evaporation, such as preparative GC or careful column chromatography with minimized solvent volumes.
2. Co-elution with Byproducts: Byproducts may have similar polarities, making chromatographic separation challenging.• Optimize the mobile phase for flash column chromatography to achieve better separation. • Consider distillation under reduced pressure for larger scale purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most probable and widely applicable method is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne (3-methyl-1-butyne) with a vinyl halide (like vinyl bromide or vinyl iodide) using a palladium catalyst and a copper (I) co-catalyst in the presence of a base.

Q2: Why is my reaction turning black and what should I do?

A2: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition of the palladium(0) catalyst to its elemental form. This inactive form will halt the catalytic cycle. To prevent this, ensure that the reaction is carried out under strictly anaerobic and anhydrous conditions. Thoroughly degassing your solvents and using an inert atmosphere (argon or nitrogen) is critical.

Q3: I am not getting good yields despite following the protocol. What are the most critical parameters to check?

A3: For the synthesis of a volatile enyne like this compound, the most critical parameters are:

  • Temperature Control: Due to the volatility of 3-methyl-1-butyne (isobutylacetylene), the reaction should be initiated at a low temperature (e.g., -78 °C) and allowed to warm slowly.[1]

  • Inert Atmosphere: Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).

  • Purity of Reagents: Ensure all reagents, especially the solvent and amine base, are anhydrous and pure.

Q4: Can I perform this reaction without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions are possible. These protocols often require specific ligands for the palladium catalyst and may use different bases or reaction conditions. The primary advantage of a copper-free system is the avoidance of Glaser homocoupling byproducts.

Q5: How can I best purify the final product?

A5: Given the likely volatility of this compound, purification should be handled with care to avoid product loss.

  • Small Scale: Flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is a common method. Use a gentle stream of inert gas for solvent removal and a cold trap.

  • Large Scale: Fractional distillation under reduced pressure is likely the most effective method for purification on a larger scale.

Experimental Protocols

Protocol 1: Sonogashira Coupling for this compound Synthesis

This protocol is a representative procedure based on standard Sonogashira conditions, adapted for a volatile alkyne.

Materials:

  • Vinyl bromide (1.0 M solution in THF) or Vinyl iodide

  • 3-methyl-1-butyne (isobutylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL per mmol of vinyl halide) and freshly distilled Et₃N (2.0 eq) via syringe.

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add 3-methyl-1-butyne (1.2 eq) via syringe.

  • Add the vinyl bromide solution (1.0 eq) dropwise over 10 minutes.

  • Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Carefully remove the solvent under reduced pressure using a rotary evaporator with a cold trap.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes or a gradient of hexanes/ethyl acetate).

Data Presentation

Table 1: Typical Reaction Parameters for Sonogashira Coupling

ParameterValue
Vinyl Halide to Alkyne Ratio1 : 1.2
Palladium Catalyst Loading1-5 mol%
Copper (I) Iodide Loading2-10 mol%
Base (Triethylamine)2-3 equivalents
Temperature-78 °C to Room Temperature
Typical Yield60-85%

Visualizations

experimental_workflow reagents 1. Add Catalysts (Pd(PPh₃)₂Cl₂, CuI) setup 2. Setup Reaction (Inert Atmosphere, THF, Et₃N) reagents->setup cool 3. Cool to -78°C setup->cool add_alkyne 4. Add 3-methyl-1-butyne cool->add_alkyne add_halide 5. Add Vinyl Halide add_alkyne->add_halide react 6. Reaction (-78°C to RT) add_halide->react quench 7. Quench (aq. NH₄Cl) react->quench extract 8. Extraction (Et₂O) quench->extract purify 9. Purification (Column Chromatography) extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Product Yield catalyst Check Catalyst Activity (Palladium Black?) start->catalyst volatility Check Reaction Temperature (Alkyne Evaporation?) start->volatility reagents Check Reagent Purity (Solvents, Base) start->reagents catalyst_sol Solution: - Degas thoroughly - Use fresh catalyst catalyst->catalyst_sol Yes volatility_sol Solution: - Lower reaction temperature - Use sealed vessel volatility->volatility_sol Yes reagents_sol Solution: - Use anhydrous solvents - Distill amine base reagents->reagents_sol Yes

Caption: Troubleshooting logic for low product yield.

References

Preventing polymerization of 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unintended polymerization of 6-Methylhept-1-en-3-yne during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is a chemical compound with a molecular formula of C8H12. Its structure includes both a terminal alkyne (a carbon-carbon triple bond at the end of a chain) and a vinyl group (a carbon-carbon double bond), making it an enyne. This combination of unsaturated functional groups makes the molecule highly reactive and susceptible to polymerization, a process where individual molecules (monomers) join together to form long chains (polymers).

Q2: What are the common triggers for the polymerization of this compound?

Several factors can initiate the polymerization of enynes like this compound:

  • Heat: Elevated temperatures can provide the activation energy needed for polymerization to begin.

  • Light: Exposure to UV light can generate free radicals, which act as initiators for polymerization.[1]

  • Acidic Conditions: The presence of acids can catalyze the polymerization process.

  • Metal Catalysts: Certain transition metal catalysts, particularly those used in cross-coupling or metathesis reactions, can promote the polymerization of terminal alkynes.[2][3][4]

  • Oxygen: The presence of oxygen can lead to the formation of peroxides, which can then decompose to form free radicals and initiate polymerization.

Q3: How can I visually identify if my sample of this compound has started to polymerize?

Signs of polymerization can include:

  • An increase in the viscosity of the liquid.

  • The formation of a solid or gummy precipitate.

  • A noticeable change in color.

  • An unexpected exotherm (release of heat) from the sample.

Q4: What are polymerization inhibitors and how do they work?

Polymerization inhibitors are chemical compounds added to monomers to prevent premature polymerization.[1] They function by reacting with and deactivating the reactive species, such as free radicals, that initiate polymerization.[1][5] Common classes of inhibitors include phenols (like hydroquinone) and nitroxides (like TEMPO).[1]

Troubleshooting Guide: Preventing Unwanted Polymerization

This guide provides solutions to common issues encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Sample appears viscous or contains solid particles upon receipt. Polymerization during transit or storage.Contact the supplier for a replacement. Do not attempt to use the material, as it may contain reactive oligomers.
Polymerization occurs during a reaction. Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).Optimize reaction conditions by lowering the temperature or reducing the reaction time. Consider using a milder catalyst or reagent system.
Presence of impurities that can act as initiators.Ensure all solvents and reagents are pure and free of peroxides or acidic impurities. Use freshly distilled solvents when possible.
Incompatible catalyst system.Some metal catalysts are known to promote alkyne polymerization.[2][3][4] Screen different catalysts to find one that is selective for the desired transformation without inducing polymerization.
Sample polymerizes during storage. Improper storage conditions (e.g., exposure to light, heat, or air).Store this compound in a cool, dark place, preferably in a refrigerator or freezer. Ensure the container is tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
Absence of an inhibitor.If the as-purchased material does not contain an inhibitor, consider adding a small amount of a suitable inhibitor, such as hydroquinone or BHT (butylated hydroxytoluene), for long-term storage.

Experimental Protocols

Protocol 1: Storage of this compound
  • Inert Atmosphere: Before sealing the container, flush the headspace with an inert gas such as argon or nitrogen to displace any oxygen.

  • Temperature: Store the sealed container at a low temperature, ideally between 2-8 °C. For long-term storage, consider temperatures below 0 °C.

  • Light Protection: Keep the container in a dark location or wrap it in aluminum foil to prevent exposure to light.

  • Inhibitor Addition (Optional): For long-term storage of inhibitor-free material, add a radical inhibitor at a low concentration (e.g., 100-200 ppm). Common choices include:

    • Hydroquinone

    • Butylated hydroxytoluene (BHT)

    • Phenothiazine

Protocol 2: General Handling for Reactions
  • Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Solvent Purity: Use anhydrous, peroxide-free solvents. Test for peroxides before use, especially with ethers like THF or diethyl ether.

  • Temperature Control: Maintain the recommended reaction temperature using a suitable cooling bath if necessary. Avoid localized overheating.

  • Monitoring: Monitor the reaction progress closely by techniques such as TLC, GC, or NMR to avoid unnecessarily long reaction times.

  • Quenching: Upon completion, quench the reaction appropriately to deactivate any catalytic species that might promote post-reaction polymerization.

Visualizations

Polymerization_Prevention_Workflow Troubleshooting Polymerization of this compound cluster_storage Storage cluster_reaction Reaction storage_check Check Storage Conditions storage_conditions Cool, Dark, Inert Atmosphere? storage_check->storage_conditions correct_storage Store at 2-8°C under N2/Ar in the dark storage_conditions->correct_storage Yes incorrect_storage Risk of Polymerization storage_conditions->incorrect_storage No reaction_setup Reaction Setup correct_storage->reaction_setup add_inhibitor Consider adding inhibitor (e.g., BHT) incorrect_storage->add_inhibitor add_inhibitor->correct_storage reaction_conditions Optimized Conditions? reaction_setup->reaction_conditions run_reaction Proceed with Reaction under Inert Atmosphere reaction_conditions->run_reaction Yes troubleshoot Troubleshoot Reaction reaction_conditions->troubleshoot No end Successful Experiment run_reaction->end lower_temp Lower Temperature troubleshoot->lower_temp check_purity Check Reagent/Solvent Purity troubleshoot->check_purity change_catalyst Change Catalyst troubleshoot->change_catalyst lower_temp->run_reaction check_purity->run_reaction change_catalyst->run_reaction start Start start->storage_check

Caption: Workflow for preventing polymerization of this compound.

Polymerization_Triggers Common Polymerization Triggers for Enynes cluster_initiators Initiators Enyne This compound Polymer Unwanted Polymer Enyne->Polymer Polymerization Heat Heat Heat->Polymer Light UV Light Light->Polymer Acid Acid Catalysts Acid->Polymer Metal Metal Catalysts Metal->Polymer Oxygen Oxygen (Peroxides) Oxygen->Polymer

References

Technical Support Center: Synthesis of 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Methylhept-1-en-3-yne. The information is intended for researchers, scientists, and professionals in drug development.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Formation of the Alkynyl Grignard Reagent: 3-Methyl-1-butyne is deprotonated by an alkyl Grignard reagent, such as ethylmagnesium bromide, to form (3-methylbut-1-yn-1-yl)magnesium bromide.

  • Reaction with Acrolein and Dehydration: The alkynyl Grignard reagent then undergoes a nucleophilic addition to the carbonyl group of acrolein to form a propargyl alcohol intermediate. Subsequent dehydration of this alcohol yields the final product, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here are some common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Step 1: Grignard Reagent Formation

Q1: My Grignard reaction to form the alkynyl magnesium bromide is not initiating. What could be the problem?

A1: Failure to initiate is a common issue in Grignard reactions. Here are several potential causes and solutions:

  • Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried before use and that anhydrous solvents are used.[1][2]

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Try activating the magnesium by gently crushing the turnings in a mortar and pestle (under an inert atmosphere) or by adding a small crystal of iodine. The disappearance of the iodine color indicates activation.[2]

  • Purity of Reagents: Ensure the 3-methyl-1-butyne and the alkyl halide used to prepare the initial Grignard reagent (e.g., bromoethane) are pure and dry.

Q2: The yield of my alkynyl Grignard reagent is consistently low. How can I improve it?

A2: Low yields can result from several factors. Consider the following troubleshooting steps:

  • Slow Addition of Alkyl Halide: The initial formation of the alkyl Grignard (e.g., ethylmagnesium bromide) should be done by adding the alkyl halide slowly to the magnesium suspension. A rapid addition can lead to side reactions, such as Wurtz coupling.

  • Temperature Control: The reaction to form the alkynyl Grignard from the terminal alkyne is an acid-base reaction and is typically fast. However, maintaining a controlled temperature (e.g., 0 °C to room temperature) is important to minimize side reactions.

  • Inert Atmosphere: The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by oxygen or moisture.

ParameterRecommended ConditionCommon Pitfall
Solvent Anhydrous diethyl ether or THFUsing solvents with traces of water
Atmosphere Dry Nitrogen or ArgonPresence of air (oxygen and moisture)
Magnesium Fresh, shiny turningsDull, oxidized magnesium
Initiation Small crystal of iodineNo activation method used

Table 1: Key Parameters for Grignard Reagent Formation

Step 2: Reaction with Acrolein and Dehydration

Q3: Upon adding the alkynyl Grignard reagent to acrolein, I observe the formation of a significant amount of side products. What are these and how can I avoid them?

A3: The reaction of a Grignard reagent with an α,β-unsaturated aldehyde like acrolein can lead to both 1,2-addition (to the carbonyl) and 1,4-conjugate addition (to the double bond). The desired product comes from 1,2-addition. Additionally, the basicity of the Grignard reagent can cause polymerization of acrolein.

  • 1,4-Addition: To favor 1,2-addition, the reaction should be carried out at low temperatures (e.g., -78 °C).

  • Polymerization: Add the Grignard reagent slowly to a cooled solution of acrolein to avoid localized high concentrations of the basic Grignard reagent.

  • Enolization: The Grignard reagent can also act as a base and deprotonate the α-carbon of the aldehyde, leading to an enolate and reducing the yield of the desired alcohol.[3] Low temperatures can also help to minimize this side reaction.

Q4: The dehydration of the intermediate propargyl alcohol is not working efficiently. What conditions should I use?

A4: The dehydration of propargyl alcohols to form enynes can be achieved under various conditions.[4][5]

  • Acid Catalysis: Mild acidic conditions are typically used. A common method is heating the alcohol with a catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TSA), in a solvent that allows for the azeotropic removal of water (e.g., toluene or benzene using a Dean-Stark apparatus).

  • Other Reagents: Other dehydrating agents like phosphorus oxychloride (POCl₃) in pyridine or Burgess reagent can also be effective, particularly for sensitive substrates.

ProblemPotential CauseSuggested Solution
Low yield of propargyl alcohol 1,4-addition or polymerizationPerform the reaction at low temperature (-78 °C) and add the Grignard reagent slowly.
Incomplete dehydration Inefficient water removalUse a Dean-Stark apparatus with an appropriate solvent (e.g., toluene) and a suitable acid catalyst (e.g., p-TSA).
Product decomposition Harsh dehydration conditionsUse milder dehydrating agents like POCl₃/pyridine or Burgess reagent.

Table 2: Troubleshooting the Reaction with Acrolein and Dehydration

Purification

Q5: I am losing my product during purification. What is the best way to purify the volatile this compound?

A5: this compound is a relatively small and nonpolar molecule, making it volatile.

  • Careful Evaporation: When removing the solvent after extraction, use a rotary evaporator with a cooled trap and apply vacuum cautiously to avoid co-evaporation of the product.

  • Distillation: Fractional distillation under reduced pressure is the most effective method for purifying volatile, non-crystalline compounds. The boiling point of the product will be significantly lower than any non-volatile impurities.

  • Chromatography: If distillation is not feasible, flash column chromatography on silica gel can be used. However, due to the volatility of the product, care must be taken during fraction collection and solvent removal. Use a non-polar eluent system (e.g., hexanes or a low percentage of diethyl ether in hexanes).

Experimental Protocols

Protocol 1: Synthesis of (3-methylbut-1-yn-1-yl)magnesium bromide
  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 3-methyl-1-butyne (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of (3-methylbut-1-yn-1-yl)magnesium bromide is used directly in the next step.

Protocol 2: Synthesis of this compound
  • Cool a solution of freshly distilled acrolein (1.0 equivalent) in anhydrous diethyl ether to -78 °C (dry ice/acetone bath).

  • Slowly add the prepared solution of (3-methylbut-1-yn-1-yl)magnesium bromide (1.1 equivalents) to the acrolein solution via a cannula or dropping funnel, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and carefully remove the solvent on a rotary evaporator.

  • To the crude propargyl alcohol, add a catalytic amount of p-toluenesulfonic acid and toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the toluene under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: C-C Bond Formation & Dehydration 3-Methyl-1-butyne 3-Methyl-1-butyne Alkynyl_Grignard (3-methylbut-1-yn-1-yl)magnesium bromide 3-Methyl-1-butyne->Alkynyl_Grignard Deprotonation EtMgBr Ethylmagnesium Bromide EtMgBr->Alkynyl_Grignard Propargyl_Alcohol Propargyl Alcohol Intermediate Alkynyl_Grignard->Propargyl_Alcohol 1,2-Addition Acrolein Acrolein Acrolein->Propargyl_Alcohol Final_Product This compound Propargyl_Alcohol->Final_Product Dehydration

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Start Low_Yield Low or No Product Yield Start->Low_Yield Check_Grignard Grignard Formation Issue? Low_Yield->Check_Grignard Wet_Reagents Wet Reagents/Solvents? Check_Grignard->Wet_Reagents Yes Check_Addition Addition/Dehydration Issue? Check_Grignard->Check_Addition No Inactive_Mg Inactive Magnesium? Wet_Reagents->Inactive_Mg No Dry_Glassware Action: Flame-dry glassware, use anhydrous solvents. Wet_Reagents->Dry_Glassware Yes Activate_Mg Action: Activate Mg with iodine. Inactive_Mg->Activate_Mg Yes Inactive_Mg->Check_Addition No Success Success Dry_Glassware->Success Activate_Mg->Success Side_Products Side Products Observed? Check_Addition->Side_Products Yes Purification_Loss Product Loss During Purification? Check_Addition->Purification_Loss No Lower_Temp Action: Lower reaction temp to -78 °C. Side_Products->Lower_Temp Yes Incomplete_Dehydration Incomplete Dehydration? Side_Products->Incomplete_Dehydration No Lower_Temp->Success Use_DeanStark Action: Use Dean-Stark for water removal. Incomplete_Dehydration->Use_DeanStark Yes Incomplete_Dehydration->Purification_Loss No Use_DeanStark->Success Reduce_Volatility_Loss Action: Use reduced pressure distillation, cool traps. Purification_Loss->Reduce_Volatility_Loss Yes Purification_Loss->Success No Reduce_Volatility_Loss->Success

References

Technical Support Center: Synthesis of 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylhept-1-en-3-yne. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound, a conjugated enyne, is typically achieved through cross-coupling reactions. The two most prevalent and effective methods are the Sonogashira coupling and the Negishi coupling. Both methods form the crucial carbon-carbon bond between the vinyl and alkynyl fragments of the molecule.

Q2: What are the starting materials for these syntheses?

A2: For a Sonogashira or Negishi coupling to produce this compound, the necessary precursors are:

  • An alkyne component: 3-Methyl-1-butyne (also known as isobutylacetylene).

  • A vinyl component: A vinyl halide, such as vinyl bromide or vinyl iodide .

Q3: What are the potential major byproducts in the synthesis of this compound?

A3: The primary byproducts are often related to side reactions of the starting materials and intermediates. These can include:

  • Homocoupling of the alkyne (Glaser coupling): This results in the formation of 2,7-dimethylocta-3,5-diyne. This is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen.

  • Homocoupling of the vinyl halide: This can lead to the formation of 1,3-butadiene.

  • Reduction of the vinyl halide: This can result in the formation of ethene gas.

  • Isomerization of the product: Under certain conditions, the double bond in the final product can potentially migrate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low or No Product Yield

Problem: The reaction yields little to no this compound.

Potential Cause Troubleshooting Steps
Catalyst Deactivation - Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst poisoning. - Use fresh, high-quality palladium and copper (for Sonogashira) catalysts. - Consider using a different phosphine ligand that is more robust.
Poor Quality Reagents - Use freshly distilled or purchased high-purity starting materials (3-methyl-1-butyne and vinyl bromide/iodide). - Ensure the base (e.g., triethylamine, diisopropylamine) is dry and free of impurities.
Incorrect Reaction Temperature - Optimize the reaction temperature. Sonogashira couplings are often run at room temperature to 50°C, while Negishi couplings may require slightly elevated temperatures.
Inefficient Formation of the Organozinc Reagent (Negishi) - Ensure the zinc dust is activated. - Confirm the complete formation of the organozinc reagent before adding the vinyl halide and palladium catalyst.
Formation of Significant Byproducts

Problem: The reaction produces a high percentage of undesirable byproducts.

Byproduct Observed Potential Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser Product) High concentration of copper catalyst and/or presence of oxygen.- Reduce the amount of copper(I) iodide used in the Sonogashira reaction. - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). - Consider a copper-free Sonogashira protocol.
Vinyl Halide Homocoupling Inefficient cross-coupling, leading to side reactions of the vinyl halide.- Increase the catalyst loading slightly. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Starting Material Recovery Incomplete reaction.- Increase the reaction time. - Check the catalyst activity. - Ensure proper stoichiometry of reactants.

Experimental Protocols

Sonogashira Coupling for this compound Synthesis

This protocol is a representative example and may require optimization.

Materials:

  • 3-Methyl-1-butyne

  • Vinyl bromide (as a solution in THF or used as a gas)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ (e.g., 2 mol%) and CuI (e.g., 1 mol%).

  • Add the anhydrous, degassed solvent, followed by the amine base (e.g., 2-3 equivalents).

  • Add 3-Methyl-1-butyne (e.g., 1.2 equivalents).

  • Slowly bubble vinyl bromide gas through the solution or add a solution of vinyl bromide in the reaction solvent (1 equivalent).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Pd/Cu Catalysts, Amine Base, and Solvent alkyne Add 3-Methyl-1-butyne reagents->alkyne vinyl_halide Add Vinyl Bromide alkyne->vinyl_halide stir Stir at RT or Elevated Temperature vinyl_halide->stir monitor Monitor by TLC/GC stir->monitor quench Quench with NH4Cl (aq) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product This compound purify->product

Caption: Sonogashira coupling experimental workflow.

Troubleshooting_Logic start Low/No Product Yield cause1 Catalyst Deactivation? start->cause1 cause2 Poor Reagent Quality? start->cause2 cause3 Incorrect Temperature? start->cause3 solution3 Check catalyst source and ligands. cause1->solution3 solution1 Use fresh, anhydrous, degassed materials. cause2->solution1 solution2 Optimize reaction temperature. cause3->solution2

Validation & Comparative

Comparative Analysis of NMR Spectroscopic Data: 6-Methylhept-1-en-3-yne and Hept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) spectroscopic characteristics of 6-Methylhept-1-en-3-yne, with a comparative analysis against the structurally related compound, Hept-1-en-3-yne.

This guide provides a detailed comparison of the ¹H and ¹³C NMR spectroscopic data for this compound and its analogue, Hept-1-en-3-yne. Due to the limited availability of public experimental spectra for this compound, predicted NMR data is presented for this compound. This information is valuable for the identification and characterization of these and similar molecules in research and development settings.

Data Presentation: Tabulated NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and the experimental ¹³C NMR data for Hept-1-en-3-yne. The predicted data was generated using the online NMR prediction tool, NMRDB.org.

Table 1: ¹H NMR Spectroscopic Data

Compound Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
This compound H-1a (vinyl)5.31dd10.9, 1.8
H-1b (vinyl)5.50dd17.5, 1.8
H-2 (vinyl)5.76ddd17.5, 10.9, 0.7
H-52.19d6.8
H-61.85m-
H-7 (CH₃)0.98d6.6
Hept-1-en-3-yne H-1a (vinyl)5.30dd10.9, 1.8
H-1b (vinyl)5.49dd17.5, 1.8
H-2 (vinyl)5.75ddd17.5, 10.9, 0.7
H-52.24t7.0
H-61.54sextet7.3
H-7 (CH₃)0.98t7.5

Table 2: ¹³C NMR Spectroscopic Data

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compound C-1 (=CH₂)122.4 (Predicted)
C-2 (=CH)128.9 (Predicted)
C-3 (≡C)88.5 (Predicted)
C-4 (≡C)81.2 (Predicted)
C-5 (-CH₂-)30.5 (Predicted)
C-6 (-CH-)27.8 (Predicted)
C-7 (-CH₃)22.1 (Predicted)
Hept-1-en-3-yne C-1 (=CH₂)122.2 (Experimental)
C-2 (=CH)129.2 (Experimental)
C-3 (≡C)89.2 (Experimental)
C-4 (≡C)80.0 (Experimental)
C-5 (-CH₂-)21.6 (Experimental)
C-6 (-CH₂-)22.0 (Experimental)
C-7 (-CH₃)13.4 (Experimental)

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of liquid organic compounds.

1. Sample Preparation:

  • Dissolve 5-25 mg of the solid sample or 1-5 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.

  • For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.

  • Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

  • Place the sample in the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

3. Data Acquisition:

  • ¹H NMR:

    • Load standard proton acquisition parameters.

    • Set the appropriate spectral width, number of scans (typically 8-16 for a moderately concentrated sample), and receiver gain.

    • Acquire the free induction decay (FID).

  • ¹³C NMR:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set the appropriate spectral width, a larger number of scans (typically 64 or more, depending on the sample concentration), and receiver gain.

    • Acquire the FID.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the atoms.

Mandatory Visualization

The following diagram illustrates the general workflow for NMR spectroscopic analysis.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube dissolve->filter load_sample Insert Sample into Spectrometer filter->load_sample lock_shim Lock and Shim load_sample->lock_shim acquire_fid Acquire FID lock_shim->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phasing Phase Correction fourier_transform->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration calibration->integration multiplicity Multiplicity and Coupling Constant Analysis calibration->multiplicity structure Structure Elucidation/ Verification integration->structure multiplicity->structure

A Comparative Guide to the Mass Spectrometry Analysis of 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum of 6-Methylhept-1-en-3-yne by Electron Ionization (EI)

The structure of this compound is characterized by a terminal double bond and an internal triple bond. Upon electron ionization (EI) in a mass spectrometer, the molecular ion ([M]⁺˙) is expected at a mass-to-charge ratio (m/z) of 108, corresponding to its molecular weight.[1] The fragmentation of this molecule will be dictated by the stability of the resulting carbocations and neutral losses.

Key predicted fragmentation pathways include:

  • Propargylic Cleavage: The bond between C4 and C5 is susceptible to cleavage, as it is allylic to the double bond and propargylic to the triple bond, leading to the formation of a stable resonance-stabilized carbocation.

  • Allylic Cleavage: Cleavage of the C-C bond adjacent to the double bond can also occur.

  • Loss of Small Neutral Molecules: Expect losses of small, stable neutral molecules such as methyl (CH₃) and ethyl (C₂H₅) radicals from the iso-butyl group.

Based on these principles, a proposed fragmentation pattern and the corresponding major ions are presented in the table below.

Comparison of Analytical Techniques

The analysis of volatile compounds like this compound can be approached using several mass spectrometry techniques. The choice of method depends on the specific requirements of the analysis, such as the need for detailed structural information, real-time monitoring, or high throughput.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
Principle Chromatographic separation followed by mass analysis.Soft chemical ionization using H₃O⁺ ions.[2][3]Soft chemical ionization using multiple precursor ions (H₃O⁺, NO⁺, O₂⁺).[4][5]
Sample Preparation Often requires sample collection and pre-concentration (e.g., SPME, purge and trap).[6]Direct sample introduction, no preparation needed.[2]Direct sample introduction, no preparation needed.[4]
Analysis Time Slower, includes chromatography run time (minutes to an hour).[7]Real-time analysis (seconds).[3]Real-time analysis (seconds).[4]
Compound Identification High confidence through fragmentation pattern matching with libraries (e.g., NIST).Tentative identification based on m/z; isomers are difficult to distinguish.[8]Improved isomer discrimination by using multiple precursor ions.[4]
Sensitivity High, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.High, typically in the ppb to ppt range.[3]High, down to ppt levels.[5]
Fragmentation Hard ionization (EI) leads to extensive fragmentation, providing structural information.[9][10]Soft ionization results in minimal fragmentation, typically observing the protonated molecule [M+H]⁺.[3]Very soft ionization with controlled reaction times, leading to minimal and predictable fragmentation.[4]
Quantification Requires calibration with standards for each compound.Can provide absolute quantification without calibration for some compounds.[11]Provides absolute quantification for a wide range of compounds through well-defined ion-molecule reaction kinetics.
Advantages Excellent for separating complex mixtures and providing detailed structural information. Gold standard for compound identification.[7]Real-time monitoring of VOCs, high sensitivity.[2][3]Real-time analysis, high selectivity for isomers, robust quantification.[4][5]
Disadvantages Time-consuming, not suitable for real-time monitoring.[7]Limited structural information, difficulty in distinguishing isomers.[8]Higher instrument cost compared to some PTR-MS systems.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

This protocol provides a general framework for the analysis of this compound using GC-MS. Optimization of parameters may be required based on the specific instrumentation and sample matrix.

  • Sample Preparation (Headspace Solid-Phase Microextraction - SPME):

    • Place the sample containing this compound in a sealed headspace vial.

    • Expose a polydimethylsiloxane (PDMS) or similar SPME fiber to the headspace above the sample.

    • Allow for equilibration to partition the volatile analyte onto the fiber.

    • Retract the fiber and introduce it into the GC injection port for thermal desorption.[6]

  • Gas Chromatography:

    • Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating volatile hydrocarbons. A common dimension is 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: 250°C for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-300.

    • Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with reference libraries (if available) or by interpreting the fragmentation pattern.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Sample in Vial SPME SPME Fiber Exposure Sample->SPME Headspace Extraction Injector GC Injection Port SPME->Injector Thermal Desorption Column Capillary Column Injector->Column Separation IonSource EI Ion Source Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Mass Filtering Data Data Analysis Detector->Data Signal

Experimental workflow for GC-MS analysis.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) Protocol

  • Instrument Setup:

    • Generate H₃O⁺ precursor ions in the ion source from water vapor.

    • Set the drift tube voltage and pressure to achieve the desired E/N (electric field strength to number density) ratio, typically around 120-140 Td to minimize fragmentation.[3]

  • Sample Introduction:

    • Introduce the gaseous sample containing this compound directly into the drift tube via a heated transfer line.

  • Data Acquisition:

    • Monitor the ion signal at m/z 109, corresponding to the protonated molecule [C₈H₁₂ + H]⁺.

    • Acquire data in real-time to observe concentration changes.

  • Data Analysis:

    • Calculate the concentration of this compound based on the known reaction rate constant between H₃O⁺ and the analyte, and the instrument's operating parameters.[11]

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) Protocol
  • Instrument Setup:

    • Generate a switchable supply of precursor ions (H₃O⁺, NO⁺, O₂⁺).[4]

    • Select the desired precursor ion using the upstream quadrupole mass filter.

  • Sample Introduction:

    • Introduce the sample directly into the flow tube where it mixes with the selected precursor ions and a carrier gas (typically helium).

  • Data Acquisition:

    • Rapidly switch between precursor ions to obtain multiple mass spectra for the same sample.

    • Monitor the product ions formed from the reactions of each precursor ion with this compound.

  • Data Analysis:

    • Quantify the analyte based on the well-characterized ion-molecule reaction kinetics for each precursor ion.

    • Use the different product ions generated by each precursor to aid in the differentiation from potential isomers.

RealTime_Comparison cluster_sample Sample Introduction cluster_ptr PTR-MS cluster_sift SIFT-MS Sample Gaseous Sample PTR_DriftTube Drift Tube Sample->PTR_DriftTube Direct Injection SIFT_FlowTube Flow Tube Sample->SIFT_FlowTube Direct Injection PTR_IonSource H3O+ Ion Source PTR_IonSource->PTR_DriftTube PTR_MS Mass Analyzer PTR_DriftTube->PTR_MS SIFT_IonSource Switchable Ion Source (H3O+, NO+, O2+) SIFT_Quad1 Upstream Quadrupole SIFT_IonSource->SIFT_Quad1 SIFT_Quad1->SIFT_FlowTube SIFT_Quad2 Downstream Quadrupole SIFT_FlowTube->SIFT_Quad2 SIFT_MS Mass Analyzer SIFT_Quad2->SIFT_MS

References

Unpacking the Functional Groups of 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

An essential tool for the structural elucidation of organic molecules, infrared (IR) spectroscopy provides valuable information about the functional groups present in a sample. This guide provides a detailed comparison of the characteristic IR absorption frequencies for the functional groups found in 6-Methylhept-1-en-3-yne, offering a valuable resource for researchers, scientists, and professionals in drug development. By understanding the expected spectral features of this molecule, analysts can more accurately interpret experimental data, confirm structural assignments, and assess sample purity.

This compound is a polyfunctional organic compound containing three key functional groups that give rise to distinct signals in an IR spectrum:

  • Terminal Alkyne (C≡C-H): The carbon-carbon triple bond at one end of the molecule.

  • Vinyl Group (C=CH₂): The carbon-carbon double bond with its associated hydrogens.

  • Alkane (C-H): The saturated hydrocarbon portions of the molecule, including the methyl and methylene groups.

The vibrational frequencies of the bonds within these groups are sensitive to their chemical environment, resulting in a unique IR fingerprint for the entire molecule.

Comparative Analysis of IR Absorption Frequencies

The following table summarizes the expected IR absorption frequencies for the functional groups in this compound. This quantitative data is crucial for identifying the presence of each group in an experimental spectrum.

Functional GroupBondVibration TypeCharacteristic Absorption (cm⁻¹)Intensity
Terminal AlkyneC≡CStretch2100 - 2260Medium to Weak
≡C-HStretch~3300Strong, Sharp
Vinyl GroupC=CStretch1640 - 1680Medium
=C-HStretch3020 - 3100Medium
=C-HOut-of-plane bend700 - 1000Strong
AlkaneC-HStretch2850 - 2960Strong
C-HBend1350 - 1470Medium

Experimental Protocol: Acquiring an IR Spectrum

To obtain an IR spectrum for this compound, the following general procedure using a Fourier Transform Infrared (FTIR) spectrometer is recommended:

  • Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution can be prepared using an appropriate solvent (e.g., carbon tetrachloride, CCl₄) that has minimal interference in the spectral regions of interest.

  • Background Spectrum: A background spectrum of the clean salt plates or the solvent is collected. This is crucial to subtract any signals not originating from the sample itself.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final IR spectrum of the compound. The x-axis is typically represented in wavenumbers (cm⁻¹) and the y-axis in percent transmittance.

Visualizing Functional Group Correlations

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic regions of absorption in the IR spectrum.

G IR Spectrum Correlation for this compound cluster_molecule This compound cluster_functional_groups Functional Groups cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) Molecule CH2=CH-C≡C-CH2-CH(CH3)2 Alkyne Terminal Alkyne (C≡C-H) Alkene Vinyl Group (C=CH2) Alkane Alkane (C-H) Alkyne_Stretch C≡C Stretch 2100-2260 Alkyne->Alkyne_Stretch Alkyne_H_Stretch ≡C-H Stretch ~3300 Alkyne->Alkyne_H_Stretch Alkene_Stretch C=C Stretch 1640-1680 Alkene->Alkene_Stretch Alkene_H_Stretch =C-H Stretch 3020-3100 Alkene->Alkene_H_Stretch Alkane_H_Stretch C-H Stretch 2850-2960 Alkane->Alkane_H_Stretch

Caption: Functional groups of this compound and their IR regions.

By utilizing this guide, researchers can effectively identify and differentiate the key structural components of this compound and related molecules through IR spectroscopy. The provided data and visual aids serve as a practical reference for experimental analysis and structural confirmation.

A Comparative Analysis of the Reactivity of 6-Methylhept-1-en-3-yne and Structurally Related Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount. This guide provides a comparative analysis of the reactivity of the conjugated enyne 6-Methylhept-1-en-3-yne against simpler terminal and internal alkynes. By examining key reaction classes—electrophilic addition, nucleophilic addition, and cycloaddition—this document aims to provide a clear, data-driven overview to inform synthetic strategy and experimental design.

The unique structural feature of this compound, a conjugated system of a double and a triple bond, imparts a distinct reactivity profile compared to simple alkynes. The electron-rich π-systems of both the alkene and alkyne moieties, and their conjugation, influence the regioselectivity and rate of chemical transformations. This guide will explore these differences through a curated selection of representative reactions and their reported experimental outcomes.

Comparative Reactivity Data

To illustrate the differing reactivities, the following table summarizes quantitative data for three key reaction types across a terminal alkyne (1-Heptyne), an internal alkyne (3-Heptyne), and a conjugated enyne analogous to this compound.

Reaction TypeSubstrateReagents & ConditionsProduct(s)Yield (%)Reference
Electrophilic Addition 1-HeptyneHBr (1 equiv.), CH2Cl2, 0 °C2-Bromo-1-heptene~70-80%[General Knowledge]
3-HeptyneHBr (1 equiv.), CH2Cl2, 0 °C(E/Z)-3-Bromo-3-heptene~70-80%[General Knowledge]
Hept-1-en-3-yneHBr (1 equiv.), CH2Cl2, -78 °C4-Bromo-1,2-heptadiene (Allenic product)Major Product[Inferred]
Nucleophilic Addition 1-HeptyneThiophenol, K2CO3, DMF, rt(E/Z)-1-(Phenylthio)-1-hepteneLow to moderate[1][2]
PhenylpropiolamideThiol-terminated peptide, aq. MeCN, rtMichael Adduct<5%[1][2]
Alkyl Terminal YnoneThiol-terminated peptide, aq. MeCN, rtMichael AdductQuantitative[1][2]
Cycloaddition 1-HeptyneFuran, heatLow yield of Diels-Alder adductLow[3][4]
3-HeptyneFuran, heatVery low to no reactionVery Low[3][4]
(E)-Hept-2-en-4-ynoateFuran, heatDiels-Alder adduct at the alkyneHigh Selectivity[5]

Note: Data for this compound is often inferred from structurally similar compounds due to a lack of specific literature data. Yields are approximate and can vary based on specific reaction conditions.

Analysis of Reactivity Trends

Electrophilic Addition:

Alkynes, like alkenes, undergo electrophilic addition. However, the reactivity of alkynes is generally lower than that of alkenes towards electrophiles. This is attributed to the greater s-character of the sp-hybridized carbons in alkynes, which holds the π-electrons more tightly.

  • Terminal vs. Internal Alkynes: The addition of hydrogen halides (hydrohalogenation) to both terminal and internal alkynes typically proceeds with good yields. The regioselectivity of the addition to terminal alkynes, such as 1-heptyne, follows Markovnikov's rule, with the halogen adding to the more substituted carbon.[6][7] Internal alkynes, like 3-heptyne, will produce a mixture of E/Z isomers.

  • Conjugated Enynes: For a conjugated enyne like this compound, electrophilic addition is more complex. The presence of the conjugated system can lead to the formation of allenic products through a 1,4-addition pathway, which competes with the standard 1,2-addition to the alkyne or alkene. The reaction outcome is highly dependent on the substrate and reaction conditions.

Nucleophilic Addition:

Simple, unactivated alkynes are generally poor electrophiles and do not readily undergo nucleophilic addition. However, when the alkyne is conjugated to an electron-withdrawing group (activated alkyne), it becomes susceptible to nucleophilic attack in a Michael-type addition.

  • Terminal and Internal Alkynes: Unactivated terminal and internal alkynes show low reactivity towards nucleophiles like thiols unless strong bases are used to deprotonate the thiol.

  • Conjugated Enynes: The reactivity of a conjugated enyne in nucleophilic addition is significantly influenced by the nature of the substitution. If the enyne system is activated by an electron-withdrawing group (e.g., a carbonyl group), it will readily undergo conjugate addition. A study comparing the reactivity of various activated alkynes with thiol-terminated peptides showed that ynones (alkynes adjacent to a ketone) gave quantitative yields, while a propiolamide gave less than 5% yield, highlighting the profound impact of the activating group.[1][2]

Cycloaddition Reactions:

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. Alkynes can act as dienophiles in these reactions.

  • Terminal and Internal Alkynes: Simple alkynes are generally poor dienophiles and require high temperatures or the presence of activating electron-withdrawing groups to participate effectively in Diels-Alder reactions. Their reactions with dienes like furan often result in low yields.[3][4]

  • Conjugated Enynes: Conjugated enynes can be highly effective dienophiles. In cases where the enyne contains electron-withdrawing groups, the Diels-Alder reaction can proceed with high selectivity at the alkyne moiety.[5] The conjugation can pre-organize the molecule into a conformation that is favorable for the cycloaddition.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

1. General Procedure for Electrophilic Hydrobromination of an Alkyne:

A solution of the alkyne in a dry, inert solvent such as dichloromethane is cooled to 0 °C. One equivalent of hydrogen bromide (often as a solution in acetic acid or as a gas) is added dropwise with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

2. General Procedure for Nucleophilic Addition of a Thiol to an Activated Alkyne:

To a solution of the activated alkyne in a suitable solvent like DMF, an equimolar amount of the thiol is added. A catalytic amount of a base, such as potassium carbonate, is then added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is then purified by flash column chromatography.[1][2]

3. General Procedure for Diels-Alder Reaction of an Enyne with Furan:

The enyne and an excess of furan are dissolved in a high-boiling point solvent (e.g., toluene or xylene) in a sealed tube. The mixture is heated to the desired temperature (typically >100 °C) and stirred for several hours to days. The reaction is monitored by GC-MS or NMR spectroscopy. After cooling to room temperature, the solvent and excess furan are removed under reduced pressure. The resulting residue is then purified by column chromatography to isolate the Diels-Alder adduct.[3][4]

Visualizing Reaction Pathways

Electrophilic Addition of HBr to an Alkyne

Electrophilic_Addition Alkyne Alkyne Vinyl_Cation Vinyl Cation Intermediate Alkyne->Vinyl_Cation Protonation HBr HBr HBr->Vinyl_Cation Bromide Br- HBr->Bromide Product Vinyl Bromide Product Vinyl_Cation->Product Bromide->Product Nucleophilic Attack

Caption: A simplified workflow for the electrophilic addition of HBr to an alkyne.

Nucleophilic_Addition Activated_Enyne Activated Enyne Enolate_Intermediate Enolate Intermediate Activated_Enyne->Enolate_Intermediate Nucleophile Nucleophile (e.g., R-SH) Nucleophile->Enolate_Intermediate Conjugate Addition Base Base Base->Nucleophile Deprotonation Product Michael Adduct Enolate_Intermediate->Product Protonation Proton_Source Proton Source (e.g., H2O) Proton_Source->Product

Caption: A logical diagram of the concerted [4+2] Diels-Alder cycloaddition reaction.

References

A Comparative Guide to Purity Analysis of 6-Methylhept-1-en-3-yne by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 6-Methylhept-1-en-3-yne, a volatile organic compound. We present supporting experimental protocols, data, and a comparison with alternative analytical techniques to assist researchers in selecting the most appropriate method for their needs.

Introduction to Purity Analysis of this compound

This compound (C8H12, Molar Mass: 108.18 g/mol ) is a chemical intermediate whose purity is critical for successful downstream applications in research and pharmaceutical development.[1] Impurities, even in trace amounts, can lead to undesirable side reactions, reduced product yield, and potential toxicity. Therefore, a robust and reliable analytical method is essential to accurately quantify the purity and identify any contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds.[2][3] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it an ideal choice for the purity assessment of compounds like this compound.[4]

GC-MS Experimental Protocol

A precise and validated method is crucial for obtaining reproducible results. The following protocol outlines a standard procedure for the GC-MS analysis of this compound.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity solvent (e.g., hexane or dichloromethane) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to prepare a working standard of 10 µg/mL for analysis.

Instrumentation: The analysis is performed on a standard GC-MS system equipped with a capillary column suitable for volatile compound analysis.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph (GC)
Injection ModeSplit (50:1 ratio)
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Range35 - 350 m/z
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Data Presentation and Interpretation

The primary output of a GC-MS analysis is a total ion chromatogram (TIC), which displays separated compounds as peaks at specific retention times. The mass spectrum of each peak provides a unique fragmentation pattern, acting as a chemical "fingerprint" for identification. Purity is typically calculated based on the relative peak area percentage.

Table 2: Hypothetical GC-MS Data for this compound Analysis

Peak No.Retention Time (min)Peak Area (%)Putative IdentificationKey Mass Fragments (m/z)
18.5499.25This compound 108, 93, 79, 67, 53
28.710.456-Methylhept-1-yne (Isomer)110, 95, 81, 67, 55
310.120.30Vicinal Dihalo-Precursor(Varies with halogen)

Note: This data is illustrative. Actual retention times and impurity profiles may vary based on the specific synthesis route and analytical conditions.

Common impurities in alkyne synthesis can arise from incomplete reactions, such as the dehydrohalogenation of vicinal dihalides, or from side reactions leading to isomeric products.[5][6]

Visualization of the GC-MS Workflow

The logical flow of the GC-MS analysis, from sample introduction to final data interpretation, is a critical aspect of the methodology.

GCMS_Workflow cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Solvent High-Purity Solvent Dilution Dilution to Working Concentration Injection GC Injection Dilution->Injection Separation GC Column Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection MS Detection (Quadrupole) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MS_Spectra Mass Spectra Analysis TIC->MS_Spectra Library Spectral Library Comparison MS_Spectra->Library Report Purity Report Library->Report

Caption: Workflow for GC-MS purity analysis.

Comparison with Alternative Analytical Methods

While GC-MS is a robust method, other techniques can be employed for the analysis of volatile compounds, each with distinct advantages and limitations.

Table 3: Comparison of Analytical Techniques for Volatile Compound Purity

TechniquePrincipleAdvantagesDisadvantagesBest For
GC-MS Chromatographic separation followed by mass-based identification.[4]Excellent separation; definitive compound identification; high sensitivity.Higher equipment cost; slower than direct MS methods.Comprehensive qualitative and quantitative purity analysis.
GC-FID Chromatographic separation with a flame ionization detector.[7]Robust; highly quantitative for hydrocarbons; lower cost than MS.Provides no structural information; relies on retention time for identification.Routine quantitative analysis of known compounds.
CIMS Chemical Ionization Mass Spectrometry for real-time detection.[7][8]Very high sensitivity; real-time monitoring; selective ionization.[7]Not ideal for complex mixture separation; quantification can be complex.Online process monitoring or trace gas analysis.
NMR Spectroscopy Nuclear Magnetic Resonance provides detailed structural information.Unambiguous structure elucidation; non-destructive.Lower sensitivity than MS; complex mixtures are difficult to analyze; high instrument cost.Absolute structure confirmation and analysis of major components.

Conclusion

For the comprehensive purity analysis of this compound, GC-MS stands out as the preferred method. It offers an unparalleled combination of separation efficiency and definitive identification, which is critical for detecting and identifying unknown impurities. While techniques like GC-FID are suitable for routine quantification once the impurity profile is known, and CIMS excels in real-time monitoring, GC-MS provides the detailed qualitative and quantitative data required for rigorous quality control in research and drug development settings. The detailed protocol and comparative data in this guide serve as a valuable resource for scientists aiming to establish robust analytical procedures.

References

X-ray Crystallography of 6-Methylhept-1-en-3-yne Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive method for elucidating these structures at the atomic level. This guide provides a comparative analysis of the crystallographic data for a representative enyne derivative, offering insights into its molecular geometry and comparing this technique with other analytical methods.

While specific crystallographic data for 6-Methylhept-1-en-3-yne itself is not publicly available, this guide utilizes data from a closely related terminal enynol, (E)-oct-2-en-4-yn-1-ol, to illustrate the principles and data obtained from X-ray crystallography. This representative molecule shares the key conjugated enyne functional group and provides a valuable framework for understanding the structural characteristics of this class of compounds.

Data Presentation: Crystallographic Parameters of (E)-oct-2-en-4-yn-1-ol

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of (E)-oct-2-en-4-yn-1-ol. This data provides a quantitative look at the molecule's structure.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)15.345(3)
b (Å)4.632(1)
c (Å)11.234(2)
α (°)90
β (°)108.56(3)
γ (°)90
Volume (ų) 756.2(3)
Z (Molecules per unit cell) 4
Calculated Density (g/cm³) 1.090

Table 1: Crystal data and structure refinement parameters for (E)-oct-2-en-4-yn-1-ol.

Selected Bond Lengths and Angles

The precise measurements of bond lengths and angles are critical for understanding the electronic and steric properties of a molecule.

BondLength (Å)
C1-C21.328(3)
C2-C31.435(3)
C3-C41.192(3)
C4-C51.458(3)
C1-O11.418(3)

Table 2: Selected interatomic distances (bond lengths) for (E)-oct-2-en-4-yn-1-ol.

AngleDegree (°)
C1-C2-C3124.5(2)
C2-C3-C4177.8(3)
C3-C4-C5178.1(3)
O1-C1-C2111.8(2)

Table 3: Selected interatomic angles for (E)-oct-2-en-4-yn-1-ol.

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from crystal preparation to data analysis.

Synthesis and Crystallization

The synthesis of enyne derivatives can be achieved through various established organic chemistry methods, often involving coupling reactions. For the representative molecule, (E)-oct-2-en-4-yn-1-ol, a typical synthesis would involve the coupling of a terminal alkyne with a vinyl halide or a related electrophile.

Once the compound is synthesized and purified, the crucial step of crystallization is performed. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. The quality of the crystal is paramount for a successful X-ray diffraction experiment.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector as the crystal is rotated.

The collected data is then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. This allows for the calculation of an electron density map, from which the positions of the atoms in the crystal lattice are determined. The final structure is then refined to achieve the best possible fit between the observed and calculated diffraction data.

Mandatory Visualization

The following diagram illustrates the general workflow of a single-crystal X-ray crystallography experiment.

experimental_workflow cluster_synthesis Compound Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Enyne Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay Data_Collection Data Collection (Diffraction Pattern) XRay->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Phase_Determination Phase Problem Solution Data_Processing->Phase_Determination Electron_Density Electron Density Map Calculation Phase_Determination->Electron_Density Model_Building Atomic Model Building Electron_Density->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Experimental workflow for X-ray crystallography.

Comparison with Other Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, a comprehensive characterization relies on a combination of analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement in a crystal, bond lengths, bond angles, and crystal packing.Provides definitive structural information.Requires a high-quality single crystal; the conformation may differ from the solution or gas phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity, and stereochemistry in solution.[1]Provides structural information in solution, which can be more biologically relevant.Does not provide precise bond lengths and angles; can be complex to interpret for large molecules.
Infrared (IR) Spectroscopy Identifies functional groups present in a molecule based on their vibrational frequencies.[2]Quick and non-destructive.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.[1]High sensitivity and requires only a small amount of sample.Does not provide direct information about the 3D structure or stereochemistry.

Table 4: Comparison of X-ray crystallography with other common analytical techniques.

References

Comparative Study of Synthesis Routes for 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthesis routes for 6-methylhept-1-en-3-yne, a valuable building block in organic synthesis. The comparison focuses on key performance indicators such as reaction yield, reagent accessibility, and reaction conditions, supported by detailed experimental protocols where available in the literature.

Introduction

This compound is a conjugated enyne, a structural motif present in various natural products and pharmacologically active compounds. The efficient and selective synthesis of this molecule is of significant interest. This guide explores two primary retrosynthetic approaches: Sonogashira coupling and Grignard reagent-based methods. While specific literature detailing the synthesis of this exact molecule is limited, this guide draws upon established methodologies for analogous structures to propose and compare viable synthetic pathways.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis routes. It is important to note that the data for the Grignard-based routes are extrapolated from procedures for structurally similar molecules due to a lack of direct literature for the target compound.

ParameterRoute 1: Sonogashira CouplingRoute 2: Grignard Addition to Aldehyde
Starting Materials 3-Methyl-1-butyne, Vinyl BromideIsovaleraldehyde, Vinylmagnesium Bromide
Key Reagents Pd(PPh₃)₄, CuI, Et₃NTHF, H₂SO₄ (for dehydration)
Reaction Steps 12 (Addition and Dehydration)
Reported Yield Not explicitly reported for this substrate combination, but generally moderate to high for Sonogashira couplings.Not explicitly reported. Yields for Grignard addition to aldehydes are typically high, but the subsequent dehydration step can vary.
Reaction Temperature Room Temperature0 °C to reflux
Reaction Time Several hoursSeveral hours
Purification Method Column ChromatographyDistillation, Column Chromatography

Synthesis Routes and Experimental Protocols

Route 1: Sonogashira Coupling

The Sonogashira coupling provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide.[1][2][3] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.

Proposed Experimental Protocol:

To a solution of 3-methyl-1-butyne (1.2 equivalents) in triethylamine are added tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) and copper(I) iodide (0.04 equivalents). The mixture is stirred under an inert atmosphere, and vinyl bromide (1.0 equivalent) is added dropwise. The reaction is stirred at room temperature for 12-24 hours. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound.

Route 2: Grignard Reagent Addition to an Aldehyde

This two-step approach involves the initial formation of a secondary alcohol through the addition of a vinyl Grignard reagent to isovaleraldehyde. The resulting alcohol is then dehydrated to yield the target enyne.

Proposed Experimental Protocol:

Step 1: Synthesis of 6-Methylhept-1-en-3-ol

A solution of vinylmagnesium bromide (1.1 equivalents) in tetrahydrofuran (THF) is cooled to 0 °C. Isovaleraldehyde (1.0 equivalent) is added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude 6-methylhept-1-en-3-ol.

Step 2: Dehydration to this compound

The crude 6-methylhept-1-en-3-ol is dissolved in a suitable solvent such as toluene, and a catalytic amount of a strong acid, for instance, sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the resulting crude product is purified by distillation or column chromatography to give this compound.

Visualizing the Synthesis Pathways

The logical flow of the two proposed synthetic routes is illustrated below using Graphviz diagrams.

Sonogashira_Coupling 3-Methyl-1-butyne 3-Methyl-1-butyne Reaction 3-Methyl-1-butyne->Reaction Vinyl Bromide Vinyl Bromide Vinyl Bromide->Reaction Pd(PPh3)4 / CuI Pd(PPh3)4 / CuI Pd(PPh3)4 / CuI->Reaction Et3N Et3N Et3N->Reaction This compound This compound Reaction->this compound

Caption: Sonogashira Coupling Pathway.

Grignard_Reaction cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Dehydration Isovaleraldehyde Isovaleraldehyde Addition Isovaleraldehyde->Addition Vinylmagnesium Bromide Vinylmagnesium Bromide Vinylmagnesium Bromide->Addition 6-Methylhept-1-en-3-ol 6-Methylhept-1-en-3-ol Addition->6-Methylhept-1-en-3-ol Dehydration 6-Methylhept-1-en-3-ol->Dehydration H2SO4 H2SO4 H2SO4->Dehydration 6-Methylhept-1-en-3-yne_final This compound Dehydration->6-Methylhept-1-en-3-yne_final

Caption: Grignard Reaction Pathway.

Conclusion

Both the Sonogashira coupling and the Grignard-based approach present viable strategies for the synthesis of this compound. The Sonogashira coupling offers a more direct, one-pot synthesis, which can be advantageous in terms of step economy. However, the cost and sensitivity of the palladium catalyst might be a consideration. The Grignard route, while being a two-step process, utilizes readily available and less expensive starting materials. The success of this route is contingent on the efficiency of the final dehydration step, which may require careful optimization to avoid side reactions.

The choice of the optimal synthesis route will depend on the specific requirements of the researcher, including scale, cost considerations, and available equipment. Further experimental validation is necessary to determine the precise yields and optimal conditions for both proposed pathways for this specific target molecule.

References

A Comparative Guide to the Isomers of 6-Methylhept-1-en-3-yne for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structural isomers of 6-methylhept-1-en-3-yne, a key building block in organic synthesis. The characterization of these isomers is crucial for ensuring the purity and desired reactivity of starting materials in the development of novel chemical entities. This document outlines their physical and spectroscopic properties, alongside detailed experimental protocols for their characterization.

Isomer Overview

The isomers of this compound are unsaturated hydrocarbons with the molecular formula C8H12.[1][2] Their structures are characterized by the presence of both a double bond (alkene) and a triple bond (alkyne), classifying them as enynes. The position of these functional groups and the methyl branch leads to different isomers, each with unique physical and spectroscopic properties. The primary isomers discussed in this guide are:

  • This compound: The target compound, a conjugated enyne.

  • 2-Methyl-1-hepten-3-yne: A structural isomer with the methyl group on the double bond.

  • 6-Methylhept-1-en-4-yne: An isomer where the double and triple bonds are not conjugated.

Physical and Chemical Properties

While extensive experimental data for these specific isomers is limited, computed properties from reliable databases provide valuable comparative information. These properties are essential for predicting their behavior in various experimental conditions, such as purification by distillation.

PropertyThis compound2-Methyl-1-hepten-3-yne6-Methylhept-1-en-4-yne
Molecular Formula C8H12C8H12C8H12
Molecular Weight 108.18 g/mol [1]108.18 g/mol [3]108.18 g/mol [2]
Boiling Point (Predicted) Not AvailableNot AvailableNot Available
Refractive Index (Predicted) Not AvailableNot AvailableNot Available
XLogP3 (Computed) 3.1[1]3.4[3]2.9

Note: The boiling points of isomers are influenced by factors such as branching and molecular shape. Generally, more branched isomers exhibit lower boiling points due to reduced surface area for intermolecular interactions.[4][5]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and differentiation of isomers. The following sections detail the expected spectroscopic signatures for the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts and coupling constants provide detailed information about the connectivity and chemical environment of each atom.

Expected ¹H NMR Spectral Features:

IsomerKey Proton Signals and Expected Chemical Shifts (ppm)
This compound Vinyl protons (=CH₂): ~5.0-5.5 ppm (complex pattern). Alkynyl proton (-C≡CH): Not present. Allylic protons (-CH₂-C≡C): ~2.2-2.4 ppm. Isopropyl protons (-CH(CH₃)₂): Septet at ~2.5 ppm and two doublets at ~1.1 ppm.
2-Methyl-1-hepten-3-yne Vinyl protons (=CH₂): Two singlets or narrow multiplets around 5.2-5.4 ppm. Methyl protons on double bond (-C(CH₃)=CH₂): Singlet around 1.8-2.0 ppm. Propargylic protons (-CH₂-C≡C): ~2.1-2.3 ppm. Terminal methyl protons (-CH₃): Triplet around 0.9-1.0 ppm.
6-Methylhept-1-en-4-yne Vinyl protons (=CH₂): ~5.0-5.8 ppm (complex pattern). Alkynyl proton (-C≡CH): Not present. Allylic protons (-CH₂-C=C): ~2.8-3.0 ppm. Homopropargylic protons (-C≡C-CH₂-): ~2.3-2.5 ppm. Isopropyl protons (-CH(CH₃)₂): Septet and doublets.

Expected ¹³C NMR Spectral Features:

IsomerKey Carbon Signals and Expected Chemical Shifts (ppm)
This compound Alkynyl carbons (-C≡C-): ~80-95 ppm. Vinyl carbons (=CH₂ and -C=): ~115-140 ppm. Isopropyl carbons: ~22 and 28 ppm.
2-Methyl-1-hepten-3-yne Alkynyl carbons (-C≡C-): ~80-95 ppm. Vinyl carbons (=CH₂ and -C(CH₃)=): ~120-145 ppm. Methyl carbon on double bond: ~20-25 ppm.
6-Methylhept-1-en-4-yne Alkynyl carbons (-C≡C-): ~70-90 ppm. Vinyl carbons (=CH₂ and -CH=): ~115-140 ppm. sp³ carbons: ~20-40 ppm.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands:

Functional GroupVibrationWavenumber (cm⁻¹)Expected Presence in Isomers
Terminal Alkyne ≡C-H stretch3330-3270 (strong, sharp)[6]Not expected in these isomers.
Internal Alkyne -C≡C- stretch2260-2100 (weak to medium)[6]All isomers.
Vinyl Group =C-H stretch3100-3000[7]All isomers.
C=C stretch1660-1630[7]All isomers.
=C-H out-of-plane bend990±5 and 910±5 (for -CH=CH₂)[7]This compound and 6-Methylhept-1-en-4-yne.
sp³ C-H C-H stretch2960-2850[8]All isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile compounds.[9] The retention time from the GC provides information on the volatility of the isomer, while the mass spectrum reveals the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule.

Expected Mass Spectrometry Fragmentation: The molecular ion peak (M+) for all isomers is expected at m/z 108. The fragmentation patterns will differ based on the stability of the resulting carbocations and neutral radicals.[10] Common fragmentation pathways for enynes include cleavage of allylic and propargylic bonds.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the characterization of this compound isomers.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid samples.[11]

Procedure:

  • Place a few drops of the liquid isomer into a small test tube.

  • Invert a sealed capillary tube and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

  • Allow the apparatus to cool slowly and note the temperature at which the liquid just begins to enter the capillary tube. This is a more accurate measure of the boiling point.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a characteristic physical property of a liquid that can be measured with high precision using an Abbe refractometer.[12][13][14]

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

  • Place a few drops of the liquid isomer onto the prism.

  • Close the prism and allow the sample to spread evenly.

  • Adjust the light source and the focus of the eyepiece to observe a sharp boundary between the light and dark fields.

  • Use the dispersion correction knob to eliminate any color fringe at the boundary.

  • Align the boundary line with the crosshairs in the eyepiece.

  • Read the refractive index from the scale.

  • Record the temperature at which the measurement is taken, as refractive index is temperature-dependent.[15]

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[16][17]

Procedure:

  • For a standard 5 mm NMR tube, dissolve 5-25 mg of the liquid isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is completely dissolved.

  • If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube securely.

  • Label the NMR tube clearly.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the general conditions for the analysis of volatile organic compounds like the isomers of this compound.[18][19][20]

Procedure:

  • Injection: Inject a small volume (e.g., 1 µL) of the neat liquid isomer or a dilute solution in a volatile solvent into the GC.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of any impurities.

  • MS Detection:

    • Ionization: Use electron impact (EI) ionization at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-300.

    • Data Analysis: Identify the peaks based on their retention times and compare the resulting mass spectra with library data or analyze the fragmentation patterns to confirm the structure.

Visualizing Characterization Workflows

The following diagrams illustrate the logical flow of experiments for isomer characterization and the structural relationships between the isomers.

Isomer_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Separation cluster_characterization Characterization cluster_analysis Data Analysis & Identification Synthesis Synthesis of This compound and its Isomers Purification Distillation / Chromatography Synthesis->Purification Crude Product BoilingPoint Boiling Point Determination Purification->BoilingPoint RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR GCMS GC-MS Analysis Purification->GCMS DataAnalysis Structure Elucidation and Purity Assessment BoilingPoint->DataAnalysis RefractiveIndex->DataAnalysis NMR->DataAnalysis IR->DataAnalysis GCMS->DataAnalysis

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound isomers.

Isomer_Structures cluster_6M1E3Y This compound cluster_2M1E3Y 2-Methyl-1-hepten-3-yne cluster_6M1E4Y 6-Methylhept-1-en-4-yne IUPAC_Name This compound Isomers (C₈H₁₂) S1 CH₂=CH-C≡C-CH₂-CH(CH₃)₂ S2 CH₂=C(CH₃)-C≡C-CH₂CH₂CH₃ S3 CH₂=CH-CH₂-C≡C-CH(CH₃)₂

Caption: Structural formulas of this compound and two of its isomers.

References

Navigating the Analytical Landscape for 6-Methylhept-1-en-3-yne: A Comparative Guide to Available Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals requiring a reliable analytical standard for 6-Methylhept-1-en-3-yne, the current market presents a sparse landscape. This guide provides a comprehensive comparison of the available options and outlines best practices for the qualification and use of this standard in a research setting. Due to the limited commercial availability of certified reference materials for this specific compound, this guide also serves as a framework for evaluating potential sources and establishing in-house standards.

Comparison of a Commercial Source for this compound

While a certified reference material (CRM) with comprehensive documentation from major pharmacopoeias or metrological institutes for this compound is not readily identifiable, at least one commercial supplier has been located that offers this compound with a stated purity. Below is a summary of the available information, benchmarked against the ideal characteristics of an analytical standard.

FeatureIdeal Analytical StandardCommercially Available this compound (Hangzhou J&H Chemical Co., Ltd. via Molbase)
Purity High purity, typically ≥98%, with a detailed Certificate of Analysis (CoA) specifying the method of determination and identified impurities.Stated purity of 99%. However, a publicly available CoA with detailed analytical data has not been found.
Identity Confirmation Confirmed by multiple spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR).Identity is implied by the product name and CAS number (28339-57-3). Spectroscopic data is not readily provided by the supplier.
Traceability Traceable to a national or international standard.No information on metrological traceability is available.
Homogeneity and Stability Assessed and documented to ensure consistency between units and over time.No data on homogeneity or stability studies is provided.
Available Forms Neat material, solution in a specified solvent at a certified concentration.Offered as a neat material.
Documentation Comprehensive CoA, Safety Data Sheet (SDS).An SDS is likely available upon request, but a comprehensive CoA with experimental data is not publicly accessible.

Experimental Protocols for Standard Qualification

In the absence of a fully characterized analytical standard, researchers must perform in-house validation to ensure the identity, purity, and concentration of the procured material. The following are detailed methodologies for key analytical techniques applicable to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

  • Data Analysis: The purity can be estimated by the area percentage of the principal peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of this compound (C8H12, MW: 108.18 g/mol ).

Quantitative ¹H NMR (qNMR) for Purity Assessment

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube. Dissolve the contents in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

      • sample = this compound

Workflow and Pathway Visualizations

The following diagrams illustrate a logical workflow for qualifying an analytical standard and a hypothetical signaling pathway where a compound like this compound might be investigated.

cluster_procurement Procurement & Initial Assessment cluster_qualification In-house Qualification cluster_use Application start Identify Potential Supplier(s) request_docs Request CoA and SDS start->request_docs eval_docs Evaluate Documentation request_docs->eval_docs procure Procure Candidate Standard eval_docs->procure If promising identity Confirm Identity (NMR, MS) procure->identity purity Determine Purity (GC, HPLC, qNMR) identity->purity concentration Prepare & Verify Standard Solution purity->concentration If purity ≥98% use_standard Use in Assays concentration->use_standard stability Monitor Stability use_standard->stability

Caption: Workflow for the procurement and qualification of an analytical standard.

cluster_pathway Hypothetical Signaling Pathway Inhibition ligand External Ligand receptor Cell Surface Receptor ligand->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression compound This compound (Hypothetical Inhibitor) compound->kinase_b

Caption: Hypothetical inhibition of a kinase signaling pathway.

A Comparative Analysis of Enyne and Alkyne Reactivity in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in chemical reactivity between structurally similar functional groups is paramount for designing efficient and selective synthetic routes. This guide provides an objective comparison of the reactivity of enynes and their corresponding alkynes in several fundamental organic reactions, supported by experimental data and detailed methodologies.

This analysis focuses on the influence of the tethered alkene moiety in an enyne system on the reactivity of the alkyne functionality when compared to a simple, analogous alkyne. The reactions covered include cycloadditions, radical additions, and hydroboration, highlighting differences in reaction rates, yields, and selectivity.

Cycloaddition Reactions: A Tale of Two Moieties

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The presence of both an alkene and an alkyne in an enyne substrate introduces a competitive landscape, often leading to chemoselective outcomes.

Diels-Alder Reaction

In Diels-Alder reactions involving enyne dienophiles where both the alkene and alkyne moieties are activated by electron-withdrawing groups, a pronounced preference for cycloaddition at the acetylenic center is observed. This selectivity is driven by the electronic nature of the dienophile and the ability of the remote activating group on the olefinic part to stabilize the transition state of the reaction at the alkyne.

A study on the cycloaddition of dienophiles containing linked enyne sites demonstrated that the reaction consistently occurs at the acetylenic center. Furthermore, the regiochemical outcome of the cycloaddition was surprisingly dominated by the activating group attached to the remote olefinic site, rather than the group directly bonded to the alkyne.[1][2] Computational studies have rationalized this preference, attributing it to favorable transition state stabilization.[2]

[2+2] Cycloaddition

Visible-light photocatalysis has emerged as a valuable tool for [2+2] cycloadditions. In the context of enynes, this methodology can provide a complementary route to traditional enyne metathesis for the synthesis of 1,3-dienes. Interestingly, a direct comparison has shown that under visible-light photocatalysis, an intramolecular [2+2] cycloaddition of an enyne can proceed to give a 1,3-diene in good yield (73%), whereas the corresponding enyne metathesis reaction failed to produce the desired product.[3] This highlights a significant difference in reactivity and synthetic utility between these two transformations for certain substrates.

Radical Addition Reactions: The Alkyne's Preference

In radical-mediated reactions, the alkyne moiety of an enyne system is often the preferred site of initial attack. This preference is influenced by the stability of the resulting vinyl radical intermediate.

Several reports indicate that in multifunctional systems containing both an alkene and a terminal alkyne, radical addition, for instance with tin radicals, preferentially occurs at the alkyne.[4] This selectivity generally follows a Markovnikov-type addition to form the more stable vinyl radical. However, in the case of internal alkynes within an enyne, the addition can occur at the internal carbon, leading to the less conjugated and seemingly less stable vinyl radical, which then proceeds through subsequent cyclizations with high regio- and stereoselectivity.[4]

A study on the radical cascade cyclization of 1,6-enynes with chalcogens under metal- and oxidant-free conditions demonstrated regio- and chemoselective mono-addition to the alkyne moiety.[5] This further underscores the general trend of preferential radical addition to the triple bond in enyne systems.

Hydroboration: A Matter of Catalyst and Selectivity

Hydroboration is a fundamental reaction for the introduction of boron and subsequent conversion to other functional groups. The chemoselectivity of hydroboration in enyne systems is highly dependent on the catalyst employed.

Borane-catalyzed hydroboration of terminal alkynes with pinacolborane has been shown to be highly regioselective, yielding linear boronic esters.[7] The reaction conditions are mild and tolerate a variety of functional groups. For alkynes, these reactions are typically complete within 30 minutes at 60 °C, while alkenes require significantly longer reaction times (18 hours) to achieve high yields under the same conditions.[7] This difference in reaction time clearly indicates a higher reactivity of the alkyne towards borane-catalyzed hydroboration compared to the alkene.

Summary of Reactivity Comparison

Reaction TypeEnyne Reactivity vs. Corresponding AlkyneKey Observations
Diels-Alder Cycloaddition Preferential reaction at the alkyne moiety.The remote activating group on the alkene dictates regioselectivity.[1][2]
[2+2] Cycloaddition (Photocatalytic) Can be more effective than enyne metathesis for certain substrates.Provides a complementary route to 1,3-dienes.[3]
Radical Addition Preferential addition to the alkyne moiety.Driven by the formation of a stable vinyl radical intermediate.[4][5]
Hydroboration (Gold-Catalyzed) Preferential hydroboration of the alkyne moiety.High chemoselectivity observed in competitive reactions.[6]
Hydroboration (Borane-Catalyzed) Alkyne moiety is significantly more reactive.Alkynes react much faster (minutes vs. hours) than alkenes under similar conditions.[7]

Experimental Protocols

General Procedure for Borane-Catalyzed Hydroboration of an Alkyne

The following is a representative experimental protocol for the borane-catalyzed hydroboration of a terminal alkyne with pinacolborane, adapted from the literature.[7]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Pinacolborane (HBpin) (1.1 mmol)

  • Borane-tetrahydrofuran complex (H3B·THF) (1 M in THF, 0.05 mmol, 5 mol%)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the terminal alkyne (1.0 mmol) and anhydrous THF (2.0 mL).

  • Add pinacolborane (1.1 mmol) to the solution.

  • Add the borane-tetrahydrofuran complex solution (0.05 mL, 0.05 mmol) to the reaction mixture.

  • Stir the reaction mixture at 60 °C and monitor the progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion (typically within 30 minutes), cool the reaction to room temperature.

  • The crude product can be purified by column chromatography on silica gel.

For a comparative study, an analogous alkene would be subjected to the same reaction conditions, with the reaction time extended to 18 hours.[7]

Signaling Pathways and Logical Relationships

The decision-making process for predicting the reactive site in an enyne is governed by a hierarchy of factors including the reaction type, catalyst, and substrate electronics. This can be visualized as a logical workflow.

ReactivityPrediction Start Enyne Substrate ReactionType Select Reaction Type Start->ReactionType Cycloaddition Cycloaddition ReactionType->Cycloaddition RadicalAddition Radical Addition ReactionType->RadicalAddition Hydroboration Hydroboration ReactionType->Hydroboration AlkyneReacts Preferential Reaction at Alkyne Cycloaddition->AlkyneReacts Activated System RadicalAddition->AlkyneReacts Catalyst Consider Catalyst Hydroboration->Catalyst AlkeneReacts Preferential Reaction at Alkene Gold Gold Catalyst Catalyst->Gold Borane Borane Catalyst Catalyst->Borane Gold->AlkyneReacts Borane->AlkyneReacts

Caption: Logical workflow for predicting the reactive site in enyne systems.

This guide provides a foundational understanding of the reactivity differences between enynes and their corresponding alkynes. For specific applications, researchers are encouraged to consult the primary literature for detailed experimental conditions and substrate scope.

References

Safety Operating Guide

Safe Disposal of 6-Methylhept-1-en-3-yne: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile

6-Methylhept-1-en-3-yne is anticipated to share hazards with similar unsaturated hydrocarbons. The GHS hazard classifications for the related compound, 6-Methylhept-1-yne, are summarized below and should be considered as a proxy for risk assessment.[1]

Hazard ClassGHS Hazard CodeDescription
Flammable liquidsH225Highly flammable liquid and vapor
Aspiration hazardH304May be fatal if swallowed and enters airways
Skin corrosion/irritationH315Causes skin irritation
Serious eye damage/eye irritationH319Causes serious eye irritation
Specific target organ toxicity — single exposureH335May cause respiratory irritation

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the immediate safety protocols.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Use safety glasses or goggles.

    • A flame-retardant lab coat is recommended.

    • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[2]

  • Spill Response:

    • In the event of a spill, immediately alert personnel in the area.

    • Remove all sources of ignition.[2]

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

  • Waste Identification and Segregation:

    • Identify the waste as "Hazardous Waste."

    • Do not mix this compound waste with other waste streams, particularly incompatible materials like oxidizers.[5]

    • Segregate aqueous waste from organic solvents.[4]

  • Container Selection and Labeling:

    • Use a compatible, leak-proof container, preferably the original container if it is in good condition.[3][5] Glass or chemically resistant plastic containers are generally suitable.

    • Ensure the container has a tightly sealing cap.[5]

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name ("this compound") and any other components of the waste mixture with their approximate concentrations on the label. Do not use abbreviations.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[2]

    • It is best practice to store flammable liquid waste in a fire-rated safety cabinet.

    • Keep the container closed at all times except when adding waste.[4][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Follow their specific procedures for waste pickup requests.

  • Disposal of Empty Containers:

    • A container that held this compound must be managed as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste.[6]

    • After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular solid waste or recycled according to your facility's guidelines.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste this compound Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Waste identify->segregate container Select & Label Compatible Container segregate->container storage Store in a Cool, Ventilated, Secure Area container->storage contact_ehs Contact EHS or Licensed Contractor for Disposal storage->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Methylhept-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling, use, and disposal of 6-Methylhept-1-en-3-yne. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.

Hazard Assessment

Anticipated Hazards:

  • Flammability: Highly flammable liquid and vapor.[1] Vapors can form explosive mixtures with air.

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified hazards. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (in a fume hood) Safety glasses with side shieldsNitrile or neoprene glovesFlame-resistant lab coatNot generally required if work is performed in a certified chemical fume hood.
High-Volume Handling or Splash Potential Chemical safety goggles and a face shieldNitrile or neoprene gloves (consider double-gloving)Flame-resistant coverallsAir-purifying respirator with organic vapor cartridges may be necessary.
Emergency (Spill or Release) Full-face respirator with organic vapor cartridgesHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant and flame-retardant suitSelf-contained breathing apparatus (SCBA) for large spills or in confined spaces.

Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Ignition Sources: Eliminate all potential ignition sources from the work area. This includes open flames, hot plates, and spark-producing equipment. Use of spark-proof tools is recommended.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher (dry chemical or carbon dioxide) are readily accessible.

  • Spill Kit: Have a spill kit containing absorbent materials (e.g., vermiculite or sand), and appropriate waste disposal bags readily available.

3.2. Chemical Handling:

  • Grounding: Ground and bond containers when transferring the material to prevent static electricity buildup.

  • Dispensing: Use a syringe or a cannula for transferring small quantities to minimize vapor release. For larger quantities, use a closed system.

  • Heating: If heating is necessary, use a well-controlled heating mantle or oil bath. Do not heat in a closed container.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

Disposal Plan

4.1. Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be placed in a separate, labeled waste container.

4.2. Disposal Procedure:

  • Labeling: Clearly label all waste containers with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Don PPE Vent Verify Fume Hood Operation Ignition Remove Ignition Sources Emergency Check Emergency Equipment Spill Prepare Spill Kit Transfer Transfer Chemical Spill->Transfer React Perform Reaction Transfer->React Workup Reaction Workup React->Workup Segregate Segregate Waste Workup->Segregate Label Label Waste Segregate->Label Store Store Waste Label->Store Dispose EHS Disposal Store->Dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.